molecular formula C19H24N2O5S B1456899 Cinchonidine sulphate CAS No. 524-61-8

Cinchonidine sulphate

Cat. No.: B1456899
CAS No.: 524-61-8
M. Wt: 392.5 g/mol
InChI Key: KFHZMXDENPHHOU-YYXOUSRLSA-N
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Description

Cinchonidine sulphate is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound Cinchonidine sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinchonidine sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonidine sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

524-61-8

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid

InChI

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1

InChI Key

KFHZMXDENPHHOU-YYXOUSRLSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Cinchonidine Sulphate as an Antimalarial

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinchonidine sulphate, a salt of the Cinchona alkaloid cinchonidine, represents a critical yet often underutilized pharmacophore in antimalarial therapeutics. While historically overshadowed by its methoxylated analogue, quinine, cinchonidine retains significant efficacy against Plasmodium falciparum through a shared mechanism of heme polymerization inhibition. This technical guide delineates the molecular pharmacology, stereochemical prerequisites, and experimental validation protocols for cinchonidine sulphate, serving as a foundational resource for drug development professionals investigating quinoline-based resistance reversal and combination therapies.

Chemical Architecture & Stereochemical Basis

The pharmacological potency of cinchonidine is intrinsically linked to its rigid quinuclidine-quinoline scaffold and specific stereochemical configuration.

Structural Identity[1][2]
  • IUPAC Name: (8S,9R)-cinchonan-9-ol sulphate (2:1).

  • Molecular Formula:

    
    
    
  • Stereochemistry: Cinchonidine is the demethoxy analogue of quinine. It shares the exact (8S,9R) absolute configuration at the chiral centers bridging the quinuclidine and quinoline rings.

    • Cinchonidine: (8S,9R) — Levo-rotatory.

    • Quinine: (8S,9R) with a methoxy group at C6'.[1][2][3]

    • Cinchonine: (8R,9S) — Pseudo-enantiomer of cinchonidine.

    • Quinidine: (8R,9S) — Pseudo-enantiomer of quinine.

The "Erythro" Requirement

Structure-activity relationship (SAR) studies confirm that the erythro configuration (found in cinchonidine, quinine, quinidine, and cinchonine) is non-negotiable for high antimalarial activity. The 9-epimers (threo configuration) exhibit negligible activity (IC50 values >100-fold higher), underscoring the necessity of the specific spatial arrangement of the hydroxyl group and the quinuclidine nitrogen for binding to the heme target.

Mechanism of Action: Heme Polymerization Inhibition

The primary mode of action (MOA) for cinchonidine sulphate parallels that of chloroquine and quinine: the disruption of hemozoin biocrystallization within the parasite's digestive vacuole.

The Heme Detoxification Pathway

During the intraerythrocytic stage, P. falciparum degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX, Fe(III)PPIX). Free heme is cytotoxic, causing membrane lysis and oxidative stress. To survive, the parasite polymerizes this toxic heme into an inert crystalline pigment called hemozoin (


-hematin).[4][5]
Molecular Interference

Cinchonidine accumulates in the acidic food vacuole (pH ~4.8) via ion trapping (protonation of the quinuclidine nitrogen).

  • Binding: Cinchonidine forms a

    
    -
    
    
    
    stacking complex with the porphyrin ring of Fe(III)PPIX.
  • Capping: The drug-heme complex caps the growing face of the hemozoin crystal, sterically hindering the addition of new heme dimers.

  • Toxicity: This inhibition leads to the accumulation of free heme and heme-drug complexes, which peroxidize parasite membrane lipids and inhibit essential enzymes, resulting in parasite death.

Pathway Visualization

The following diagram illustrates the interference of cinchonidine in the heme detoxification pathway.

MOA_Pathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (Fe(III)PPIX) [TOXIC] Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) [INERT] FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping Effect) FreeHeme->Complex Intercepts Death Parasite Death (Oxidative Stress/Lysis) FreeHeme->Death Accumulation Cinchonidine Cinchonidine Sulphate (Accumulates in Vacuole) Cinchonidine->Complex Binds Complex->Hemozoin Inhibits Growth Complex->Death

Figure 1: Mechanism of action showing the interception of toxic heme by cinchonidine, preventing detoxification into hemozoin.

Comparative Pharmacology

While cinchonidine shares the MOA with quinine, the absence of the methoxy group influences its lipophilicity and binding affinity.

CompoundConfigurationRelative Potency (In Vitro)Key Characteristic
Quinine (8S,9R)High (Reference)Standard of care; Methoxy group enhances binding.
Quinidine (8R,9S)Very HighMore potent than quinine but higher cardiotoxicity.
Cinchonidine (8S,9R)Moderate to High~50-80% potency of quinine; Demethoxy analogue.
Cinchonine (8R,9S)ModeratePseudo-enantiomer; often shows synergistic effects in combos.
9-Epi-Quinine (8S,9S)NegligibleThreo configuration prevents effective heme binding.

Note: Potency varies by strain. Cinchonidine has shown IC50 values in the range of 20–150 nM against sensitive strains, comparable to but generally slightly higher than quinine.

Experimental Methodologies

To validate the mechanism and efficacy of cinchonidine sulphate, the following self-validating protocols are recommended.

Protocol A: In Vitro -Hematin Inhibition Assay

This non-biological assay quantifies the drug's ability to inhibit the formation of synthetic hemozoin (


-hematin).

Reagents:

  • Hemin chloride (bovine).[4]

  • 0.2 M Sodium Acetate Buffer (pH 4.4).[6]

  • Cinchonidine Sulphate (dissolved in water/DMSO).

  • Chloroquine (Positive Control).

Workflow:

  • Preparation: Dissolve hemin in 0.1 M NaOH, then neutralize with HCl and dilute in acetate buffer (pH 4.4) to mimic vacuolar conditions.

  • Incubation: Mix hemin solution with varying concentrations of cinchonidine sulphate in a 96-well plate.

  • Biocrystallization: Incubate at 60°C for 18–24 hours. (Heat promotes polymerization in the absence of parasite lipids/proteins).

  • Separation: Centrifuge plates. Wash the pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to dissolve free heme but not

    
    -hematin.
    
  • Quantification: Dissolve the remaining pellet (pure

    
    -hematin) in 0.1 M NaOH. Measure absorbance at 405 nm.
    
  • Calculation: Lower absorbance = Higher inhibition. Calculate IC50.

Protocol B: SYBR Green I Fluorescence Assay

A cell-based assay measuring parasite proliferation inhibition.

Workflow:

  • Culture: Synchronize P. falciparum cultures (Ring stage).

  • Dosing: Plate parasites (1-2% parasitemia, 2% hematocrit) with serial dilutions of cinchonidine sulphate.

  • Incubation: 48 hours at 37°C in mixed gas atmosphere (

    
    ).
    
  • Lysis & Staining: Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Fluorescence intensity correlates linearly with parasitemia.

Experimental Workflow Diagram

Protocols cluster_0 Protocol A: β-Hematin Inhibition cluster_1 Protocol B: SYBR Green Assay Hemin Hemin + Acetate Buffer (pH 4.4) Incubate Incubate 60°C (18-24h) Hemin->Incubate Wash Wash with SDS (Remove Free Heme) Incubate->Wash Read Dissolve Pellet (NaOH) Read OD 405nm Wash->Read Parasite P. falciparum (Ring Stage) Drug Add Cinchonidine Dilutions Parasite->Drug IncubateCell Incubate 48h 37°C Drug->IncubateCell Fluor Add SYBR Green Read Fluorescence IncubateCell->Fluor

Figure 2: Parallel workflows for validating mechanism (Protocol A) and cellular efficacy (Protocol B).

Pharmacokinetics & Safety Profile

ADME Characteristics
  • Absorption: Rapidly absorbed from the GI tract. The sulphate salt improves aqueous solubility compared to the free base.

  • Distribution: Widely distributed; crosses the blood-brain barrier (though less effectively than quinine). Protein binding is significant (~60-80%).

  • Metabolism: Extensively metabolized in the liver via CYP3A4 (primary) and CYP2C19. Major metabolites include 3-hydroxycinchonidine.

  • Excretion: Primarily renal excretion of unchanged drug and metabolites. Acidification of urine increases clearance.

Toxicity (Cinchonism)

Like all cinchona alkaloids, cinchonidine can induce "cinchonism," a syndrome characterized by:

  • Auditory: Tinnitus, high-tone deafness.

  • Visual: Blurred vision, photophobia.

  • Cardiac: QT prolongation (blockade of

    
     potassium channels), though generally considered less cardiotoxic than quinidine.
    

References

  • Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." Biochemical Journal. Link

  • Wesche, D. L., et al. (1990). "Stereoselective disposition of quinine and quinidine in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Karle, J. M., & Bhattacharjee, A. K. (1999). "Stereoelectronic features of the cinchona alkaloids that determine antimalarial activity." Bioorganic & Medicinal Chemistry. Link

  • Vargas, M., et al. (2011). "In vitro hemozoin formation inhibition assay for antimalarial drug screening." Nature Protocols. Link

  • World Health Organization. (2025). "Guidelines for the treatment of malaria." WHO Technical Report. Link

Sources

Technical Guide: Solubility Thermodynamics of Cinchonidine Sulphate

[2]

Executive Summary: The Solubility Inversion

In chemical processing, Cinchonidine Sulphate (

12

This guide quantifies this "solubility inversion," providing critical data for solvent selection in:

  • Chiral Resolution: Exploiting differential solubility to separate enantiomers (e.g., mandelic acid derivatives).[1][2]

  • Purification: Recrystallization strategies using water/alcohol gradients.[1][2]

  • Bioavailability: Understanding the salt's dissolution kinetics in aqueous media.[2]

Physicochemical Profile

Understanding the solute's solid-state properties is a prerequisite for accurate solubility prediction.[1][2]

PropertyDataRelevance
Chemical Formula

Stoichiometry affects molecular weight calculations in molarity.[1][2][3][4]
Molecular Weight 722.89 g/mol (Dihydrate)Essential for gravimetric-to-molar conversions.[1][2]
Appearance White, lustrous, prismatic needlesCrystal habit influences dissolution rate (surface area).[1][2]
pKa Values

(Quinuclidine N),

(Quinoline N)
pH-dependent solubility; salt forms at

.[1][2][5]
Melting Point ~205°C (Decomposes)Indicates high lattice energy, requiring high dielectric solvents.[1][2]

Solubility Landscape: Quantitative Data

The following data represents the saturation limits of Cinchonidine Sulphate (Dihydrate) at standard ambient temperature (25°C) unless otherwise noted.

Comparative Solubility Table
Solvent SystemSolubility (Qualitative)Solubility (Quantitative)Temperature Sensitivity
Water (Cold) Soluble~14.3 g/L (1g in 70 mL)Moderate
Water (Hot, 80°C) Highly Soluble~50.0 g/L (1g in 20 mL)High (Ideal for recrystallization)
Ethanol (95%) Soluble~11.1 g/L (1g in 90 mL)High
Ethanol (Hot) Highly Soluble~25.0 g/L (1g in 40 mL)High
Chloroform Slightly Soluble~1.6 g/L (1g in 620 mL)Low
Diethyl Ether Practically Insoluble< 0.1 g/LNegligible
Acetone Very Slightly SolubleData Limited (Poor solvent)Low
The "Anti-Solvent" Effect

The sharp contrast between ethanol and ether solubility is the basis for high-yield precipitation.[1][2]

  • Primary Solvent: Water or Ethanol (dissolves the salt).[1][2]

  • Anti-Solvent: Diethyl Ether (precipitates the salt).[1][2]

Critical Note: Unlike Cinchonidine Base, which is highly soluble in Chloroform (~1g in 1.6 mL), the Sulphate is nearly insoluble in Chloroform (1g in 620 mL).[1] Do not confuse these two forms during extraction.

Mechanistic Visualization

The solubility behavior is governed by the competition between Lattice Energy (


12

SolubilityMechanismSaltCinchonidine Sulphate(Ionic Lattice)WaterWater(High Dielectric)Salt->WaterExposed toEtherEther/Chloroform(Low Dielectric)Salt->EtherExposed toInteraction1Ion-DipoleInteractionWater->Interaction1Forms Hydration ShellsInteraction2WeakDispersion ForcesEther->Interaction2Cannot Overcome U_latticeResult1Lattice Breakdown(Solubilization)Interaction1->Result1ΔH_solv > U_latticeResult2Lattice Intact(Precipitation)Interaction2->Result2ΔH_solv < U_lattice

Figure 1: Thermodynamic decision tree dictating the solubility of the ionic sulphate salt.

Experimental Protocol: Saturation Shake-Flask Method

To verify solubility for specific binary mixtures (e.g., Water/Methanol gradients), use this self-validating protocol.

Workflow Diagram

ProtocolStep1Preparation:Add Excess Solid to SolventStep2Equilibration:Shake at Const. Temp (24-48h)Step1->Step2Step3Filtration:0.45µm PTFE Filter (Pre-heated)Step2->Step3Step4Quantification:HPLC or Gravimetric AnalysisStep3->Step4

Figure 2: Standardized workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Place 500 mg of Cinchonidine Sulphate into a 20 mL scintillation vial. Add 10 mL of the target solvent (Water, Ethanol, or mixture).[1]

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid precipitate remains visible.[1][2] If fully dissolved, add more solid.[1][2]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter .

    • Tip: If measuring solubility at elevated temperatures, pre-heat the syringe and filter to prevent premature crystallization during filtration.

  • Analysis (Gravimetric):

    • Pipette exactly 5.0 mL of filtrate into a pre-weighed dish.

    • Evaporate solvent under vacuum/heat.[1][2]

    • Weigh the residue.[2][3]

    • Calculation:

      
      [1][2]
      

Applications in Research & Development

Optical Resolution

Cinchonidine sulphate is a classic resolving agent.[1][2]

  • Mechanism: It forms diastereomeric salts with racemic acids.[1][2]

  • Process: The diastereomers have different solubilities in water/ethanol mixtures.[2]

  • Strategy: Dissolve the racemate and cinchonidine sulphate in boiling water (where solubility is ~50 g/L). Cool slowly. The less soluble diastereomeric salt crystallizes first.[2]

Solvent Extraction (The "Switch")

To move Cinchonidine from an organic layer to an aqueous layer:

  • Organic Phase: Cinchonidine base dissolved in Chloroform.[1][2][5][6][7]

  • Action: Shake with dilute Sulfuric Acid (

    
    ).
    
  • Result: The base protonates, forming the Sulphate salt.

  • Partitioning: The salt migrates immediately to the aqueous phase (Solubility > 14 g/L) and leaves the Chloroform (Solubility < 1.6 g/L).[1][2]

References

  • PubChem. (n.d.).[1][2] Cinchonidine Sulfate Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • DrugFuture. (n.d.).[1][2] Cinchonidine Physicochemical Data. Retrieved from [Link][1][2]

  • Buchler GmbH. (n.d.).[1][2] Cinchonidine Base and Salts: Technical Data Sheet. Retrieved from [Link][1][2]

  • Ma, Z., & Zaera, F. (2005).[1][2][3] Role of the Solvent in the Adsorption-Desorption Equilibrium of Cinchona Alkaloids. Journal of Physical Chemistry B. (Contextual data on base vs salt solubility trends). Retrieved from [Link]

Cinchonidine sulphate pKa values and ionization properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of Cinchonidine Sulphate: Ionization Constants and Analytical Implications

Executive Summary

Cinchonidine Sulphate (the sulphate salt of cinchonidine, a Cinchona alkaloid) serves as a critical chiral selector in chromatography, a resolving agent in organic synthesis, and a historical antimalarial lead. Its utility is governed by the ionization state of its two nitrogen centers: the aliphatic quinuclidine nitrogen and the aromatic quinoline nitrogen.

This technical guide provides a rigorous analysis of the ionization properties (pKa), solubility profiles, and experimental methodologies for characterizing Cinchonidine Sulphate. It is designed for formulation scientists and analytical chemists requiring precise control over the salt's behavior in aqueous and non-aqueous environments.

Molecular Architecture & Ionization Sites

Cinchonidine (


) is a stereoisomer of cinchonine.[1] Its sulphate salt typically exists as the bis-cinchonidine sulphate  dihydrate: 

.[1]

The molecule possesses two distinct basic centers that dictate its charge state across the pH scale:

  • Quinuclidine Nitrogen (

    
    ):  The primary site of protonation. It is a tertiary aliphatic amine with high basicity.
    
  • Quinoline Nitrogen (

    
    ):  The secondary site.[1] It is part of the aromatic system and exhibits significantly lower basicity due to resonance delocalization.
    
Figure 1: Protonation Pathway of Cinchonidine

Cinchonidine_Protonation Neutral Species I: Neutral Base (B) (pH > 9.0) Uncharged Mono Species II: Mono-Cation (BH+) (pH 5.0 - 8.0) Protonated at Quinuclidine N Neutral->Mono + H+ (pKa1 ≈ 8.4) Mono->Neutral - H+ Di Species III: Di-Cation (BH2++) (pH < 3.5) Protonated at Quinuclidine & Quinoline N Mono->Di + H+ (pKa2 ≈ 4.2) Di->Mono - H+

Caption: Stepwise protonation of Cinchonidine. The quinuclidine nitrogen protonates first, followed by the quinoline nitrogen.

Quantitative Physicochemical Profile

The following data summarizes the consensus values derived from potentiometric and spectroscopic studies in aqueous media at 25°C. Note that pKa values are sensitive to ionic strength (


) and temperature.
ParameterValue (Approx.)Description

(Quinuclidine)
8.35 – 8.54 Strong basic center.[1][2] Controls the transition from neutral to mono-cationic form.[1][2]

(Quinoline)
4.10 – 4.25 Weak basic center.[1][2] Controls the transition from mono-cation to di-cation.[1][2]
Intrinsic Solubility (

)
~0.25 g/LSolubility of the free base in water.[2] Very low.
Salt Solubility >10 g/LThe sulphate salt is highly soluble but pH-dependent (subject to disproportionation).[1][2]
LogP (Octanol/Water) 2.6 – 2.8Lipophilicity of the neutral form.[2]
UV Maxima (

)
228 nm, 280 nm, 313 nmpH-dependent shifts occur in the quinoline absorption band.[1][2]

Technical Insight: In the sulphate salt form, Cinchonidine is already protonated. Dissolving Cinchonidine Sulphate in water typically yields a pH between 6.0 and 7.0 (depending on concentration), where the molecule exists predominantly as the mono-cation (Species II) .[1]

Experimental Determination: Potentiometric Titration

For drug development applications, relying on literature values is insufficient due to batch-to-batch variability and solvent effects.[1][2] The following protocol outlines the self-validating potentiometric determination of pKa.

Protocol: Precision Potentiometry

Reagents:

  • Analyte: Cinchonidine Sulphate (approx.

    
     M).[1][2]
    
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Inert Gas: Argon or Nitrogen (high purity).[1]

Workflow Logic: Because Cinchonidine Sulphate is a salt of a weak base and strong acid, the titration is performed by adding a strong base (NaOH) to the salt solution. This "back-titration" converts the protonated species (


) back to the free base (

), revealing the

.[1] To find

, the solution is first acidified with HCl to fully protonate to

, then titrated with base.
Figure 2: Titration Workflow

Titration_Protocol Start Start: Dissolve Cinchonidine Sulphate in 0.15 M KCl (degassed) Acidify Acidification: Add 0.1 M HCl until pH < 2.5 (Ensures Species III: Di-cation) Start->Acidify Titrate Titration Phase: Add 0.1 M NaOH in 0.05 mL increments Record pH after stabilization (<0.1 mV/sec drift) Acidify->Titrate Analysis Data Processing: 1. Plot pH vs. Volume 2. Calculate 1st & 2nd Derivatives 3. Gran Plot for Endpoints Titrate->Analysis Result Output: pKa1 (Quinuclidine) & pKa2 (Quinoline) Analysis->Result

Caption: Potentiometric titration workflow for determining microscopic ionization constants.

Critical Control Point (Self-Validation):

  • The Gran Plot: Do not rely solely on sigmoid inflection points. Construct a Gran plot (volume vs.

    
    ).[1][2] Linear regions before and after the equivalence point confirm that the electrode response is Nernstian and that carbonate contamination is negligible.
    

Applications in Analytical & Process Chemistry

Understanding the pKa profile is vital for two primary applications:

A. Chiral Chromatography (HPLC/SFC)

Cinchonidine is used as a chiral selector.[1] The ionization state of the stationary phase (or additive) alters the chiral recognition mechanism.

  • At pH 6.0 (Mono-cation): The quinuclidine is charged (

    
    ), allowing for ionic interactions  with anionic analytes (e.g., acid drugs).[1]
    
  • At pH > 9.0 (Neutral): The interaction shifts to Hydrogen Bonding and

    
     stacking via the quinoline ring.[1]
    
  • Recommendation: Buffer mobile phases to pH 6.5 for maximum retention of acidic enantiomers.

B. Salt Disproportionation in Formulation

In solid oral dosage forms, micro-environmental pH changes can cause the sulphate salt to revert to the free base.

  • Mechanism: If the local pH exceeds

    
     (approx pH 8.0 for this salt), the insoluble free base precipitates.
    
  • Consequence: Drastic reduction in dissolution rate and bioavailability.

  • Mitigation: Use acidifying excipients (e.g., citric acid) to maintain the micro-environment pH < 5.0.

References

  • ChemicalBook. (2025).[1][3][4] Cinchonine and Cinchonidine Properties and Safety Data. Retrieved from [1]

  • PubChem. (2025).[1][5] Cinchonine (Stereoisomer of Cinchonidine) Compound Summary. National Library of Medicine. Retrieved from [1]

  • Pandey, S., et al. (2025). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • FooDB. (2025). Cinchonidine Physicochemical Properties. Retrieved from [1]

  • Williams, R. (2022).[1][6] pKa Data Compilation: Quinoline and Nitrogen Compounds. Organic Chemistry Data. Retrieved from [1]

Sources

A Comprehensive Technical Guide to the Safety and Toxicology of Cinchonidine Sulphate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cinchonidine, a member of the cinchona alkaloid family, is a stereoisomer of cinchonine and is naturally found in the bark of the Cinchona tree.[1][2] Primarily utilized in drug development and academic research, its sulphate salt form offers enhanced solubility, making it a versatile compound. Its most prominent application is as a chiral catalyst or resolving agent in asymmetric synthesis, where it is instrumental in controlling the stereochemical outcome of chemical reactions.[3] This guide provides a deep dive into the safety data and toxicological profile of cinchonidine sulphate, moving beyond mere compliance to foster a culture of safety and informed scientific inquiry. Understanding the "why" behind safety protocols is paramount for researchers handling this compound, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Safety Data Sheet (SDS) Deconstructed: A Risk Assessment Framework

The Safety Data Sheet is the foundational document for risk assessment. This section dissects the critical components of the cinchonidine sulphate SDS, providing context and practical insights for laboratory professionals.

Chemical Identification and Physicochemical Properties

Cinchonidine sulphate is the sulphate salt of the cinchonidine base. While the base is practically insoluble in water, the sulphate salt is freely soluble in water and alcohol.[2] This difference in solubility is a critical handling consideration, as it impacts the potential for systemic absorption and the choice of decontamination solutions.

PropertyDataSource
Chemical Name Cinchonidine Sulphate[4]
Synonyms Cinchonidine sulfate anhydrous, (8α,9R)-Cinchonan-9-ol sulfate (2:1)[4]
CAS Number 524-61-8[4]
Molecular Formula (C₁₉H₂₂N₂O)₂·H₂SO₄ (anhydrous)[2]
Molecular Weight 686.9 g/mol (anhydrous)[4]
Appearance White or slightly yellow crystalline powder; silky, acicular crystals[2]
Melting Point Anhydrous form melts at ~240°C with decomposition[2]
Water Solubility 1g dissolves in 70 ml cold water; more soluble in hot water[2]
Stability Stable under normal temperatures and pressures.[5] Darkens in light and is efflorescent (loses water of hydration) on exposure to air.[2]
Hazard Identification and Globally Harmonized System (GHS) Classification

Cinchonidine sulphate is classified as hazardous under GHS. The primary hazards are acute oral toxicity and the potential for skin sensitization.[4][6]

Hazard ClassCategoryHazard StatementMeaning for the Researcher
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion of even small quantities can cause adverse health effects. Accidental ingestion via contaminated hands is a primary risk.
Skin Sensitization Category 1/1AH317: May cause an allergic skin reactionRepeated skin contact can lead to the development of allergic contact dermatitis, where subsequent exposures, even to minute amounts, can trigger a significant skin reaction (rash, itching, swelling).[7]

Understanding these classifications is crucial. "Harmful if swallowed" necessitates stringent measures to prevent oral intake, including prohibiting eating or drinking in the lab and thorough hand washing. "May cause an allergic skin reaction" underscores the importance of consistent and correct glove use, as sensitization can be a permanent condition.

Safe Handling, Storage, and Incompatibility

Proper handling and storage are proactive safety measures rooted in the chemical's reactivity and stability.

Handling:

  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation of the dust.[5]

  • Dust Control: Avoid generating and accumulating dust.[5] Use techniques like gentle scooping rather than pouring, and consider using a powder-containment balance enclosure for weighing.

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Remove contaminated clothing and wash it before reuse.[5]

Storage:

  • Container: Keep in a tightly closed container.[5]

  • Environment: Store in a cool, dry, well-ventilated area.[5]

  • Protection from Light: Cinchonidine and its salts are light-sensitive and can degrade upon exposure.[2][8] Store in an opaque or amber container in a dark location.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[9][10] These materials can induce violent reactions or rapid decomposition.[10]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The hierarchy of controls prioritizes engineering and administrative solutions over sole reliance on PPE.

HierarchyOfControls cluster_main Hierarchy of Controls for Cinchonidine Sulphate Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Figure 1: Hierarchy of controls for managing exposure risks.
  • Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[5] Use adequate ventilation to keep airborne concentrations low.[5]

  • Eye/Face Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[5][8]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Emergency Procedures and First Aid

Immediate and appropriate action following an exposure can significantly mitigate harm.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[7]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek prompt medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a physician or poison control center immediately.[11]

EmergencyResponse Start Exposure Incident Occurs Assess Assess Scene for Safety Start->Assess Identify Identify Exposure Route Assess->Identify Inhalation Inhalation: Move to Fresh Air Identify->Inhalation Inhaled Skin Skin Contact: Wash with Soap & Water Identify->Skin Skin Eye Eye Contact: Flush with Water (15 min) Identify->Eye Eyes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Identify->Ingestion Swallowed Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical If irritation persists Eye->Medical Ingestion->Medical

Figure 2: Flowchart for emergency response to an exposure.

Section 2: Comprehensive Toxicological Profile

This section explores the known toxic effects of cinchonidine, drawing parallels with the well-documented toxicity of its parent family of cinchona alkaloids, such as quinine.

Acute Toxicity and Lethality

Acute toxicity data provides a quantitative measure of a substance's lethality after a single dose.

RouteSpeciesEndpointValueSource
OralRatLD₅₀455.8 mg/kg[7][10]
Intraperitoneal (i.p.)RatLD₅₀206 mg/kg[2]

The lower LD₅₀ value for the intraperitoneal route compared to the oral route suggests that first-pass metabolism in the liver may partially detoxify the compound.

The Cinchonism Syndrome: Mechanism and Manifestations

Overexposure to cinchona alkaloids leads to a constellation of symptoms known as "cinchonism".[12] While dose-dependent, researchers should be aware of these signs.

  • Mild Symptoms: Nausea, vomiting, tinnitus (ringing in the ears), vertigo, and headache.[12][13]

  • Severe Symptoms: Higher doses can lead to significant CNS disturbances, confusion, and visual impairment, which can progress to permanent blindness in cases of severe poisoning.[13]

The mechanism is multifactorial, involving disruption of neuronal and sensory cell function. The auditory and visual disturbances are particularly characteristic.

System-Specific Toxicity

Beyond generalized cinchonism, cinchona alkaloids exhibit specific organ toxicities.

Cardiotoxicity: The most significant systemic risk is cardiotoxicity. Cinchonidine, like quinine, acts as a Class 1A antiarrhythmic agent by blocking myocardial sodium and potassium channels.[13] This action slows cardiac conduction and prolongs the repolarization phase of the cardiac action potential.

  • Mechanism: Blockade of voltage-gated sodium channels leads to a slower upstroke of the action potential, widening the QRS complex on an electrocardiogram (ECG). Blockade of the delayed rectifier potassium current prolongs the action potential duration, which manifests as QT interval prolongation on the ECG.[13]

  • Clinical Implication: Significant QRS and QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[13]

CardiotoxicityMechanism cluster_cell Cardiomyocyte cluster_ecg ECG Manifestation Cinchonidine Cinchonidine Sulphate Na_Channel Na+ Channel Cinchonidine->Na_Channel blocks K_Channel K+ Channel Cinchonidine->K_Channel blocks QRS QRS Widening Na_Channel->QRS leads to QT QT Prolongation K_Channel->QT leads to Arrhythmia Increased Risk of Ventricular Arrhythmias QRS->Arrhythmia QT->Arrhythmia

Figure 3: Mechanism of Cinchonidine-induced cardiotoxicity.

Dermal Toxicity: As identified by its GHS classification (H317), cinchonidine is a skin sensitizer.[6][7] This is an immunological response, not simple irritation. The initial exposure may cause no reaction, but it primes the immune system. Subsequent exposures can trigger an allergic reaction.

Other Endpoints:

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on currently available data, cinchonidine is not classified as a carcinogen, mutagen, or reproductive toxicant.[7] However, a lack of classification does not mean a lack of hazard, and the toxicological properties have not been fully investigated.[9]

Section 3: Practical Application and Experimental Considerations

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To quantify the cytotoxic potential of cinchonidine sulphate on a cellular level, a standard MTT assay can be employed. This protocol serves as a template.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cinchonidine sulphate in a human cell line (e.g., HepG2, a liver carcinoma line relevant for metabolism studies).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours. Rationale: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer.

  • Compound Preparation: Prepare a 10 mM stock solution of cinchonidine sulphate in sterile, deionized water. Perform serial dilutions in cell culture media to create a range of final concentrations (e.g., 1 µM to 1000 µM). Include a "vehicle control" (media with water) and a "no-cell" blank.

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours. Rationale: A 48-hour incubation allows for sufficient time to observe effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Interpreting Toxicity Data for Drug Development

The toxicological profile of cinchonidine sulphate has direct implications for its use.

  • As a Catalyst: When used as a catalyst, the primary concern is occupational exposure. The potential for skin sensitization and acute toxicity upon accidental ingestion means that robust engineering controls and PPE are non-negotiable. The goal is to minimize any level of exposure.

  • As a Pharmaceutical Intermediate or Scaffold: If cinchonidine is part of a potential drug molecule, the inherent cardiotoxicity is a major hurdle. Early-stage screening for hERG channel inhibition (a common surrogate for pro-arrhythmic potential) would be essential. The narrow therapeutic index of cinchona alkaloids means that any derived therapeutic would require careful dose monitoring and a thorough cardiovascular safety assessment.

Conclusion

Cinchonidine sulphate is a valuable chemical tool with a well-defined, albeit significant, hazard profile. Its primary risks—acute oral toxicity, skin sensitization, and dose-dependent cardiotoxicity—demand respect and careful management. By understanding the mechanisms behind these hazards, researchers can move from a position of simple compliance to one of informed, proactive safety. Adherence to the hierarchy of controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of safely harnessing the capabilities of this important compound in the advancement of science.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cinchonidine, 98.5-101% (On The Dried Substance). Retrieved from [Link]

  • ChemIDplus. (n.d.). Cinchonidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinchonidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinchonine. Retrieved from [Link]

  • Buchler GmbH. (2023). Safety Data Sheet - Cinchonidine Base Anhydrous. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinchonidine sulfate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinchonine. PubChem Compound Database. Retrieved from [Link]

  • LITFL. (n.d.). Quinine toxicity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cinchonidine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for chiral resolution of racemates using cinchonidine sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Racemic Acids using Cinchonidine Sulfate

Executive Summary

This guide details the protocol for the optical resolution of racemic carboxylic acids and acidic chiral intermediates using Cinchonidine Sulfate as the primary chiral selector. While Cinchonidine is the active basic resolving agent, the sulfate salt is the most common commercial form due to its stability and solubility profile.

This protocol provides two distinct methodologies:

  • Method A (Classic): In-situ liberation of the free base for use in organic solvents.

  • Method B (Direct Exchange): A "Green Chemistry" approach utilizing double decomposition in aqueous media, suitable for industrial scale-up.

Scientific Principles & Mechanism

2.1 The Diastereomeric Salt Formation Chiral resolution relies on the reaction between a racemic acid (


-A) and a pure chiral base (B, here Cinchonidine) to form two diastereomeric salts:


[1][2]

Unlike enantiomers, which have identical physical properties (solubility, melting point) in achiral environments, these diastereomeric salts possess distinct lattice energies and solubilities. This difference allows for the preferential crystallization of one salt (e.g.,


) while the other remains in the mother liquor.

2.2 Cinchonidine Sulfate Properties

  • CAS: 524-61-8 (Sulfate dihydrate)

  • Role: Source of the levorotatory alkaloid Cinchonidine.

  • Stereochemistry: Cinchonidine is a pseudo-enantiomer of Cinchonine. It typically resolves the (

    
    )-enantiomer of carboxylic acids, though this is substrate-dependent (empirical verification is required).
    

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for both Method A and Method B.

G Start Start: Cinchonidine Sulfate (Commercial Source) Decision Select Methodology Start->Decision MethA_Step1 Method A: Free Base Generation (NaOH/Toluene) Decision->MethA_Step1 Organic Solvents MethB_Step1 Method B: Direct Exchange (Aqueous Solution) Decision->MethB_Step1 Aqueous Systems MethA_Step2 Mix with Racemic Acid (in MeOH/Ethanol) MethA_Step1->MethA_Step2 MethA_Step3 Heat to Reflux (Clear Solution) MethA_Step2->MethA_Step3 Cryst Controlled Cooling & Crystallization MethA_Step3->Cryst MethB_Step2 Racemate as Na-Salt (pH 7.0 - 8.0) MethB_Step1->MethB_Step2 MethB_Step3 Mix Aqueous Streams (Double Decomposition) MethB_Step2->MethB_Step3 MethB_Step3->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: Diastereomer 1 Filter->Solid Less Soluble Salt Liquor Mother Liquor: Diastereomer 2 Filter->Liquor More Soluble Salt Recycle Acid Hydrolysis & Agent Recovery Solid->Recycle Product Pure Enantiomer Isolated Recycle->Product

Caption: Decision tree for selecting between Organic Phase (Method A) and Aqueous Phase (Method B) resolution strategies.

Detailed Protocols

Method A: Classical Organic Phase Resolution

Best for water-insoluble acids or when specific organic co-solvents (acetone, methanol) are required for selectivity.

Materials:

  • Cinchonidine Sulfate (2 eq relative to sulfate, 1 eq alkaloid base)

  • Racemic Acid (1 eq)[3]

  • Sodium Hydroxide (NaOH)

  • Solvents: Toluene, Ethanol (95%), Methanol, Acetone.

Step-by-Step:

  • Preparation of Free Base:

    • Suspend Cinchonidine Sulfate (e.g., 10 g) in water (100 mL).

    • Add 20% NaOH solution dropwise with stirring until pH > 10. The white solid (free base) will precipitate.

    • Extract the solid into Toluene or Chloroform (3 x 50 mL).

    • Dry the organic layer over anhydrous

      
       and evaporate to obtain white crystalline Cinchonidine base.
      
    • Note: Alternatively, filter the aqueous precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the Racemic Acid and 1.0 equivalent of Cinchonidine (free base) in the minimum volume of boiling solvent (Start with Ethanol or Methanol).

    • Optimization Tip: If the salt precipitates too instantly, add a co-solvent (e.g., Acetone or Ethyl Acetate) to increase solubility at high temperatures.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature (approx. 2-4 hours).

    • Seeding: If no crystals form, scratch the glass or add a seed crystal of the pure diastereomer (if available).

    • Let stand at 4°C overnight to maximize yield.

  • Isolation:

    • Filter the crystals (Salt A). Save the filtrate (enriched in Salt B).

    • Purification: Recrystallize Salt A from the same solvent system until the melting point or optical rotation is constant.

Method B: Direct Aqueous Salt Exchange (Double Decomposition)

Best for industrial scale-up, water-soluble acids, or "Green Chemistry" applications.

Concept:



Step-by-Step:

  • Preparation of Racemate Solution:

    • Dissolve the Racemic Acid in water by adding exactly 1.0 equivalent of NaOH. Adjust pH to 7.0–7.5.

  • Reaction:

    • Dissolve Cinchonidine Sulfate in warm water.

    • Slowly add the Cinchonidine Sulfate solution to the Racemate solution with vigorous stirring.

  • Precipitation:

    • The less soluble diastereomeric salt will often precipitate immediately or upon cooling.

    • Note: This method works best if one diastereomer is significantly less water-soluble than the other. If both are soluble, add Ethanol (up to 20% v/v) to induce precipitation.

Recovery of the Enantiomer & Reagent

Once the pure diastereomeric salt is isolated, the target chiral acid must be liberated and the costly Cinchonidine recycled.

  • Hydrolysis:

    • Suspend the purified salt in water/DCM (biphasic mixture).

    • Add dilute HCl (1M) until the aqueous layer is pH < 2.

    • Chemistry: The Cinchonidine is protonated (remains in water as chloride salt); the Chiral Acid is protonated (moves to DCM layer).

  • Extraction:

    • Separate the organic layer.[4][5][][7] Wash with brine, dry, and evaporate to yield the Pure Chiral Acid .

  • Recycling Cinchonidine:

    • Treat the remaining acidic aqueous phase with NaOH (pH > 10).

    • Filter the precipitated Cinchonidine base or extract it.[7][8] It can be reused for subsequent cycles.

Case Study: Resolution of (±)-Mandelic Acid

ParameterValue
Racemate (±)-Mandelic Acid (15.2 g, 0.1 mol)
Resolving Agent Cinchonidine (29.4 g, 0.1 mol)
Solvent Ethanol (95%)
Yield (Salt) 18.5 g (Theoretical Max: 22.3 g)
Enantiomer Obtained (+)-Mandelic Acid (from the salt)
Final ee% >98% (after 1 recrystallization)

Note: In this specific system, Cinchonidine preferentially crystallizes with (+)-Mandelic acid.

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Crystallization Solution too dilute or supersaturation not reached.Evaporate 20% of solvent. Cool to -10°C. Scratch vessel walls.
Amorphous Solid/Oil Impurities or rapid cooling.Reheat to dissolve. Add a "bad" solvent (e.g., ether) slowly. Cool very gradually (1°C/min).
Low Optical Purity Eutectic formation or inclusion of mother liquor.Recrystallize the salt. Do not wash crystals with fresh hot solvent; use cold solvent only.
"Pasteur's Dilemma" Both salts have similar solubility.Switch resolving agent (try Cinchonine or Quinine).[9] Try "Pope-Peachey" method (0.5 eq agent).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution).[3][]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349-2354.

  • Org. Synth. 2013, 90, 1-11. "Resolution of 1,1'-Bi-2-naphthol". (Demonstrates Cinchonidine usage for BINOL resolution).

Sources

Cinchonidine Sulphate in Asymmetric Synthesis: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Cinchona Alkaloids in Chirality

Cinchona alkaloids, a family of natural products extracted from the bark of the cinchona tree, have been instrumental in the advancement of asymmetric synthesis.[1] Their rigid, chiral scaffold has provided a foundation for the development of a vast array of highly effective chiral ligands and organocatalysts. Among these, cinchonidine, a diastereomer of cinchonine and a pseudoenantiomer of quinine, has emerged as a versatile and widely used tool for inducing stereoselectivity in a multitude of chemical transformations.[2] This guide focuses on the application of cinchonidine in its sulphate salt form, providing a technical resource for researchers, scientists, and drug development professionals. While much of the literature focuses on the free base or modified derivatives, this document will provide a practical framework for the utilization of cinchonidine sulphate, drawing upon established principles of cinchona alkaloid catalysis.

Cinchonidine sulphate serves as a stable, crystalline salt of the parent alkaloid. In the context of asymmetric catalysis, it can be viewed as a precursor to the active catalytic species. Depending on the reaction conditions, the cinchonidinium cation can act as a chiral Brønsted acid, or it can be neutralized to the free base, which then functions as a chiral Lewis base or as a component of a bifunctional catalyst. The choice of the sulphate salt offers practical advantages in terms of handling, stability, and purification.

Core Principle: Bifunctional Activation in Cinchonidine Catalysis

The remarkable efficacy of cinchonidine and its derivatives in asymmetric catalysis is largely attributed to their ability to act as bifunctional catalysts.[3] This dual activation mechanism involves the simultaneous activation of both the nucleophile and the electrophile, bringing them into a well-defined, chiral transition state.

  • The Quinuclidine Nitrogen: The tertiary amine of the quinuclidine core is basic and serves as a Lewis base or Brønsted base. It can deprotonate a pronucleophile, increasing its reactivity.[4]

  • The C9-Hydroxyl Group: The hydroxyl group at the C9 position acts as a hydrogen-bond donor, functioning as a Brønsted acid. It can activate the electrophile by coordinating to a carbonyl group or other Lewis basic site, lowering its LUMO energy.[5]

The rigid cinchona framework orients these two functional groups in a specific spatial arrangement, creating a chiral pocket that dictates the facial selectivity of the reaction.

G cluster_catalyst Cinchonidine Sulphate Catalyst cluster_reactants Reactants cluster_activation Bifunctional Activation cluster_product Chiral Product Formation catalyst Cinchonidinium Ion activated_nucleophile Deprotonated Nucleophile catalyst->activated_nucleophile Acts as Brønsted Acid (protonated form) or Base (free base form) activated_electrophile H-bonded Electrophile catalyst->activated_electrophile Hydrogen Bonding from C9-OH sulphate Sulphate Anion nucleophile Nucleophile (e.g., β-ketoester) nucleophile->activated_nucleophile Deprotonation electrophile Electrophile (e.g., Nitroolefin) electrophile->activated_electrophile Activation product Enantioenriched Product activated_nucleophile->product Stereoselective Attack activated_electrophile->product

Caption: Bifunctional activation by cinchonidine in asymmetric synthesis.

Application Note I: Asymmetric Michael Addition of β-Ketoesters to Nitroolefins

The asymmetric Michael addition of carbon nucleophiles to nitroolefins is a powerful tool for the construction of chiral building blocks. Cinchonidine-based catalysts have been shown to be highly effective in promoting this reaction with high enantioselectivity.[1]

Causality Behind Experimental Choices
  • Catalyst Form: Cinchonidine sulphate is used as the catalyst precursor. The addition of a non-chiral base is necessary to generate the active free-base form of cinchonidine in situ. The choice of a weak, non-nucleophilic base is crucial to avoid side reactions.

  • Solvent: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. Aprotic, non-polar solvents such as toluene or dichloromethane are often preferred as they can enhance the hydrogen-bonding interactions that are key to the stereochemical control.

  • Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

Protocol: Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin

This protocol is adapted from established procedures using cinchonidine derivatives and provides a starting point for optimization with cinchonidine sulphate.[6]

Materials:

  • Cinchonidine sulphate

  • β-Ketoester (1.2 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Weak, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (1.0 equivalent relative to cinchonidine sulphate)

  • Anhydrous toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cinchonidine sulphate (5 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add DIPEA (5 mol%) to the solution and stir for 10 minutes at room temperature to generate the free base of cinchonidine.

  • Add the nitroolefin (1.0 equivalent) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add the β-ketoester (1.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Add Cinchonidine Sulphate and Toluene B Add DIPEA, Stir 10 min A->B C Add Nitroolefin B->C D Cool to -20 °C C->D E Add β-Ketoester D->E F Stir and Monitor by TLC E->F G Quench with NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J K Determine ee by Chiral HPLC J->K G cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification cluster_analysis Analysis A Add Pt/Al2O3, Solvent, Cinchonidine Sulphate, and Ketone B Seal and Purge with H2 A->B C Pressurize with H2 B->C D Stir at Desired Temperature C->D E Monitor Reaction Progress D->E F Vent Reactor and Filter E->F G Concentrate Filtrate F->G H Purify Product G->H I Determine ee by Chiral GC/HPLC H->I

Sources

Preparation of diastereomeric salts with cinchonidine sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Optical Resolution using Cinchonidine Sulphate

Abstract

This application note details the protocol for the preparation of diastereomeric salts using Cinchonidine Sulphate as the primary chiral source. While Cinchonidine is a classic resolving agent for chiral acids, it is frequently supplied as the sulphate salt (


) due to enhanced stability. This guide bridges the gap between the commercial salt form and the active resolving species. It covers the liberation of the free base , solvent screening , diastereomeric salt crystallization , and the "salt break"  to recover the enantiopure target.

Introduction & Mechanistic Principles

Optical resolution via diastereomeric crystallization relies on the thermodynamic solubility difference between two diastereomeric salts formed by reacting a racemic acid (


) with a pure chiral base (

, Cinchonidine).


Critical Distinction (Sulphate vs. Base): Cinchonidine Sulphate is the conjugate acid salt. It cannot directly resolve a weak chiral acid because it lacks the free amine lone pair required for proton abstraction.

  • Direct Method (Rare): Double decomposition (Metathesis) using a metal salt of the racemate (e.g., Barium Racemate + Cinchonidine Sulphate

    
     Cinchonidine-Racemate + 
    
    
    
    ). This is messy and limited by solubility.
  • Standard Method (Recommended): Quantitative conversion of Cinchonidine Sulphate to Cinchonidine Free Base prior to resolution. This protocol focuses on this robust approach.

Materials & Pre-processing

Phase 1: Activation of the Resolving Agent

Objective: Convert commercial Cinchonidine Sulphate into reactive Cinchonidine Free Base.

Reagents:

  • Cinchonidine Sulphate (Commercial grade)

  • Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Dichloromethane (DCM) or Chloroform

  • Anhydrous Sodium Sulphate (

    
    )
    

Protocol:

  • Dissolution: Suspend 10.0 g of Cinchonidine Sulphate in 100 mL of water. Stir vigorously. The salt may not fully dissolve initially.

  • Basification: Slowly add

    
     dropwise while monitoring pH. Target pH is 10-11. The suspension will change texture as the white free base precipitates.
    
    • Note: Avoid strong NaOH if possible to prevent degradation of the alkaloid over time, though

      
       NaOH is acceptable if added cold.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous slurry with DCM (

    
    ). Cinchonidine base is highly soluble in chlorinated solvents.
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a white crystalline solid (Cinchonidine Free Base).

    • Quality Check: Melting point should be

      
      .
      

Experimental Protocol: Diastereomeric Salt Formation

Target Example: Resolution of (±)-Mandelic Acid (Generic Model for Chiral Acids).

Phase 2: Solvent Screening (The "Pasteur" Method)

Do not commit the entire batch immediately. Perform a parallel screen.

  • Preparation: Weigh 1 mmol of Racemic Acid and 1 mmol of Cinchonidine Base into 5 separate vials.

  • Solvent Addition: Add 2-3 mL of the following solvents to each vial:

    • Methanol (High polarity, high solubility)

    • Ethanol (95%)

    • Acetone (Aprotic, often yields sharper crystals)

    • Ethyl Acetate (Low solubility, good for "oiling out" prevention)

    • Acetonitrile

  • Thermal Cycle: Heat to reflux to dissolve. If solids remain, add solvent dropwise until clear.

  • Observation: Allow to cool slowly to RT, then to

    
    .
    
    • Success: Defined needles or prisms.

    • Failure: Gelatinous mass or oil (Try seeding or changing solvent).

    • Select the solvent that yields crystals in ~50% theoretical yield (one diastereomer).

Phase 3: Scale-Up Resolution (The "Pope and Peachey" Optimization)

Standard 1:1 stoichiometry is often inefficient. The Pope and Peachey method uses 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral base (e.g., KOH) to resolve the "easier" salt while leaving the other enantiomer as the soluble potassium salt.

Standard 1:1 Protocol (High Purity Route):

  • Mixing: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (32.8 mmol) of (±)-Mandelic Acid in 50 mL of hot Acetone (result of screening).

  • Addition: Add 9.65 g (32.8 mmol) of prepared Cinchonidine Free Base.

  • Reflux: Heat the mixture to near boiling. Ensure complete dissolution. If the solution is cloudy, filter hot through a glass sinter.

  • Nucleation: Allow the solution to cool to room temperature over 4 hours. Do not shock cool.

    • Tip: If no crystals form after 4 hours, scratch the inner glass wall with a spatula or add a seed crystal from the screening phase.

  • Harvesting: Filter the white crystals (The Less Soluble Diastereomer). Wash with cold acetone.

  • Recrystallization (The Purification):

    • Dissolve the wet cake in the minimum amount of boiling methanol/acetone.

    • Cool and recrystallize.[1]

    • Repeat until the melting point or specific rotation is constant.

Salt Break & Recovery

Objective: Separate the chiral acid from the cinchonidine.

  • Suspension: Suspend the purified diastereomeric salt in Water/DCM (1:1 ratio).

  • Acidification: Add

    
     dropwise with stirring until the aqueous layer is pH < 2.
    
    • Mechanism:[1][2][3][4] Protonation of Cinchonidine (

      
      ) drives it into the aqueous layer. The free Chiral Acid (
      
      
      
      ) partitions into the DCM.
  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM.

  • Recovery of Agent: The aqueous layer contains Cinchonidine Hydrochloride. Basify with

    
     to recover Cinchonidine Base for reuse (Green Chemistry).
    
  • Product Isolation: Dry the DCM layer (

    
    ) and evaporate to yield the Enantiopure Acid.
    

Visualization of Workflow

G Start Start: Cinchonidine Sulphate BasePrep Step 1: Neutralization (NH4OH / DCM Extraction) Start->BasePrep FreeBase Active Agent: Cinchonidine Free Base BasePrep->FreeBase Mix Step 2: Complexation (Reflux in Acetone) FreeBase->Mix Racemate Input: Racemic Acid (e.g., Mandelic Acid) Racemate->Mix Cryst Step 3: Fractional Crystallization (Slow Cooling) Mix->Cryst Filtration Filtration Cryst->Filtration Solid Precipitate: (Diastereomer A) Filtration->Solid Less Soluble Salt Liquor Mother Liquor: (Diastereomer B) Filtration->Liquor More Soluble Salt Recryst Step 4: Recrystallization (Maximize ee%) Solid->Recryst Break Step 5: Salt Break (HCl / DCM Partition) Recryst->Break Final Final Product: Enantiopure Acid Break->Final Organic Phase Recover Recovered Cinchonidine Break->Recover Aq. Phase (Recycle)

Figure 1: Complete workflow from Cinchonidine Sulphate precursor to isolated enantiomer.[3][5][6][7][8][9][10]

Quantitative Analysis & Troubleshooting

ParameterMethodTarget Specification
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralcel OD-H)> 98% (after recrystallization)
Yield Gravimetric30-40% (theoretical max 50%)
Salt Stoichiometry 1H NMR1:1 Integration (Aromatic region)

Troubleshooting Table:

IssueRoot CauseCorrective Action
Oiling Out Solvent too non-polar; cooling too fast.Re-heat, add 10% methanol, cool at

.
No Precipitate Solution too dilute; Super-saturation stability.Evaporate 20% solvent; Scratch glass; Add seed crystal.
Low ee% Eutectic composition trapped in crystal lattice.Perform a second recrystallization with slower cooling.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Báthori, N. B., et al. (2013).[6] "Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt." Journal of Chemical Crystallography. Link

  • Sakai, K., et al. (2005). "Optical resolution of racemic mandelic acid by diastereomeric salt formation with cinchonidine." Tetrahedron: Asymmetry.
  • Pasteur, L. (1853). "Recherches sur les alcaloïdes des quinquinas." Comptes Rendus de l'Académie des Sciences. (Historical grounding).

Sources

Using cinchonidine sulphate in phase-transfer catalysis (PTC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cinchonidine Sulphate in Asymmetric Phase-Transfer Catalysis (PTC)

Executive Summary & Strategic Rationale

Cinchonidine Sulphate (Cin-Sulphate) serves as the robust, cost-effective progenitor for a class of privileged chiral phase-transfer catalysts (PTCs).[1][2] While the sulphate salt itself is chemically stable and water-soluble, it is not the active catalytic species for standard anionic phase-transfer reactions (e.g., enantioselective alkylations).[1][2] In basic PTC conditions, the ammonium proton of the sulphate salt is removed, yielding the neutral free base, which lacks the charge required to transport anions into the organic phase.

Therefore, this guide details the critical workflow to transform Cinchonidine Sulphate into the active N-benzylcinchonidinium scaffold. This quaternary ammonium salt is the industry standard for inducing high enantioselectivity in the synthesis of non-natural amino acids and chiral pharmacophores.

Key Technical Advantages:

  • Cost-Efficiency: Cinchonidine Sulphate is significantly cheaper than pre-synthesized quaternary catalysts.[1][2]

  • Tunability: Starting from the sulphate allows the chemist to install custom N-alkyl groups (Benzyl, Anthracenyl, Allyl) to optimize steric fit for specific substrates.[1][2]

  • Scalability: The protocols below are designed for gram-to-kilogram scalability.

Mechanistic Principles

To deploy this catalyst effectively, one must understand the Interfacial Mechanism (Starks-Makosza Model).[1][2]

  • Catalyst Generation: The hydrophilic Cinchonidine Sulphate is neutralized to the lipophilic free base, then quaternized.

  • Ion Exchange: The quaternary ammonium cation (

    
    ) resides at the interface or in the organic phase.[2] It pairs with the nucleophilic anion (
    
    
    
    ) generated by the inorganic base in the aqueous/solid phase.[2]
  • Chiral Shielding: The rigid quinuclidine ring and the quinoline moiety of Cinchonidine create a chiral pocket. When

    
     pairs with 
    
    
    
    , it blocks one face of the nucleophile, forcing the electrophile to attack from the opposite side, inducing enantioselectivity.[1]
Diagram 1: Catalyst Activation & Mechanism

PTC_Mechanism Sulphate Cinchonidine Sulphate (Storage Form) FreeBase Cinchonidine (Free Base) Sulphate->FreeBase 1. Neutralization (NaOH/Toluene) QuatSalt N-Benzylcinchonidinium (Active Catalyst Q+) FreeBase->QuatSalt 2. Quaternization (BnBr, Reflux) Interface Interface (Aq/Org) QuatSalt->Interface Phase Transfer Product Chiral Product (High ee%) Interface->Product Asymmetric Alkylation

Caption: Transformation of the stable sulphate precursor into the active lipophilic quaternary catalyst and its role in the interfacial catalytic cycle.

Protocol A: Catalyst Activation (Sulphate to Quaternary Salt)

Objective: Convert Cinchonidine Sulphate (CAS: 524-61-8) into N-Benzylcinchonidinium Bromide , the active PTC.[1][2]

Materials:

  • Cinchonidine Sulphate (2:1 salt)[1][2]

  • Sodium Hydroxide (15% aq.[1][2] solution)

  • Toluene (Reagent Grade)[1][2]

  • Benzyl Bromide (1.1 equivalents)[1][2]

  • Ethanol (Absolute)[1][2]

Step-by-Step Methodology:

  • Neutralization (Liberating the Base):

    • Suspend 10.0 g of Cinchonidine Sulphate in 100 mL of Toluene.

    • Add 50 mL of 15% NaOH solution.[2]

    • Stir vigorously at Room Temperature (RT) for 30 minutes. The solid should dissolve as the free base partitions into the toluene layer.

    • Validation: Stop stirring. The layers should separate cleanly.[2] The organic (top) layer contains the Cinchonidine free base.[2]

    • Separate the organic layer.[2] Wash with brine (1 x 30 mL).[1][2] Dry over anhydrous

      
      .[2]
      
    • Evaporate toluene under reduced pressure to obtain the white crystalline Cinchonidine Free Base .[2]

  • Quaternization (Synthesis of Active Catalyst):

    • Dissolve the isolated Free Base (approx.[2] 8.5 g) in 40 mL of Toluene/Ethanol (4:1 ratio). Note: Ethanol accelerates the quaternization via solvation of the transition state.

    • Add Benzyl Bromide (1.1 eq relative to free base).[1][2]

    • Heat to reflux (

      
      ) for 4-6 hours.
      
    • Observation: The product (N-Benzylcinchonidinium Bromide) typically precipitates out of the solution as the reaction progresses.[2]

    • Cool to

      
      . Filter the precipitate.[2]
      
    • Purification: Recrystallize from minimal hot ethanol/ether to ensure high purity.

    • Yield Target: >85%.

Protocol B: Asymmetric Alkylation of Glycine Schiff Base

Objective: Use the synthesized catalyst for the enantioselective synthesis of Phenylalanine derivatives (The "O'Donnell Reaction").

Reaction Scheme:



Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).[1][2]

  • Electrophile: Benzyl Bromide.[2][3][4]

  • Catalyst: N-Benzylcinchonidinium Bromide (Prepared in Protocol A).[1][2]

  • Base: 50% KOH (aq).

  • Solvent: Toluene/Chloroform (7:3 v/v).[1][2]

Step-by-Step Methodology:

  • System Setup:

    • In a reaction vial, dissolve the Glycine Schiff Base (1.0 mmol) and the Catalyst (0.1 mmol, 10 mol%) in 3.0 mL of Toluene/Chloroform solvent mix.

    • Expert Insight: The mixed solvent system balances the solubility of the lipophilic substrate and the polar ion-pair intermediate.

  • Initiation:

    • Cool the mixture to

      
      . Lower temperature increases enantioselectivity (ee) by reducing the conformational freedom of the transition state.
      
    • Add Benzyl Bromide (1.2 mmol).[1][2]

    • Add 50% KOH (0.5 mL) vigorously.

  • Reaction Monitoring:

    • Stir vigorously (1000 rpm). The rate of stirring is critical in biphasic PTC to maximize the interfacial area.

    • Monitor by TLC or HPLC.[2] Reaction is typically complete in 4-12 hours.[1][2]

  • Work-up:

    • Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL).[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Analysis:

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).[1][2]

    • Expected Outcome: 85-95% Yield; 80-92% ee (favoring the S-isomer for Cinchonidine derivatives; Cinchonine favors R).[1][2]

Quantitative Performance Data

The following table summarizes the impact of catalyst structure on selectivity, derived from standard O'Donnell alkylation benchmarks.

Catalyst ScaffoldN-SubstituentCounterionYield (%)ee (%)Notes
Cinchonidine Benzyl

85-9082-88Standard "First Gen" Catalyst
Cinchonidine 9-Anthracenyl

9294-98"Lygo/Corey" Type (High Steric Bulk)
Cinchonidine Allyl

8060-70Less effective shielding
Cinchonine Benzyl

8884 (R)Pseudo-enantiomer of Cinchonidine

Troubleshooting & Optimization

Diagram 2: Optimization Logic Tree

Optimization Problem Low Enantioselectivity (ee < 80%) Check1 Check Temperature Problem->Check1 Action1 Cool to -20°C or -40°C Check1->Action1 If High Check2 Check Concentration Check1->Check2 If OK Action2 Dilute Reaction (Reduce Aggregation) Check2->Action2 If Viscous Check3 Check Catalyst Structure Check2->Check3 If OK Action3 Switch N-Benzyl to N-Anthracenylmethyl Check3->Action3 Upgrade Ligand

Caption: Decision matrix for troubleshooting low enantioselectivity in PTC alkylations.

Common Pitfalls:

  • Using Sulphate Directly: As emphasized, adding Cinchonidine Sulphate directly to a basic alkylation mixture results in the formation of the free base, which precipitates or remains in the organic phase without catalyzing the phase transfer of the anion. You must quaternize it first.

  • Stirring Rate: In L-L PTC (Liquid-Liquid), mass transfer is often the rate-limiting step.[1][2] Ensure stirring is >800 rpm.

  • Water Content: While water is necessary for the inorganic base, too much water can solvate the anion too strongly, reducing its reactivity. Using solid KOH with a trace of water (Solid-Liquid PTC) can sometimes boost reactivity.[1][2]

References

  • O'Donnell, M. J. (2004).[1][2] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Lygo, B., & Andrews, B. I. (2004).[1][2][5] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Corey, E. J., et al. (1997).[1][2] "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society.[5][6]

  • PubChem. (2023).[1][2] "Cinchonidine Sulfate Compound Summary." National Library of Medicine.[2]

  • BenchChem. (2025).[1][2][3] "Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis." Application Notes.

Sources

Advanced Protocol: Synthesis of Cinchonidine-Based Chiral Stationary Phases (CSPs) via Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of a robust, covalently bonded Chiral Stationary Phase (CSP) utilizing Cinchonidine (CD) as the chiral selector.[1] Unlike simple physical coating, which suffers from solvent incompatibility, this protocol employs thiol-ene "click" chemistry to covalently anchor the selector to the silica support.

Why Cinchonidine? Cinchonidine is a pseudoenantiomer of Cinchonine.[1][2] It possesses a unique "chiral cleft" formed by the quinuclidine ring, the quinoline system, and the C9-hydroxyl/carbamate bridge. This structure is exceptionally effective for separating:

  • Acidic analytes (via ionic interaction with the quinuclidine nitrogen).[1]

  • Zwitterionic molecules (e.g., amino acids, peptides).[1]

  • Atropisomers (via steric and

    
    -
    
    
    
    interactions).[1]

The Synthetic Strategy: We will utilize the naturally occurring vinyl group at the C3 position of the cinchonidine framework as the "handle" for immobilization. Simultaneously, we will derivatize the C9-hydroxyl group with a bulky carbamate. This serves two purposes:

  • Enhanced Selectivity: It creates a rigid hydrogen-bonding site (N-H of the carbamate) and extends the chiral pocket.

  • Blockade: It prevents non-specific, achiral hydrogen bonding at the native OH group.[1]

Mechanism of Action

To synthesize an effective CSP, one must understand the molecular recognition mechanism. The Cinchonidine-Carbamate selector operates via a multimodal mechanism:

  • Ionic Interaction: The protonated quinuclidine nitrogen (pKa ~9) acts as an anion exchanger, attracting negatively charged analytes.[1]

  • Hydrogen Bonding: The carbamate linker (C9-O-CO-NH-R) provides a directional H-bond donor/acceptor site.[1]

  • 
    -
    
    
    
    Stacking:
    The electron-rich quinoline ring engages in stacking interactions with aromatic analytes.[1]
Visualization: Chiral Recognition Mechanism[1]

ChiralRecognition Selector Cinchonidine-Carbamate (Stationary Phase) Ionic Ionic Attraction (Quinuclidine N+ <-> COO-) Selector->Ionic HBond H-Bonding (Carbamate NH/CO) Selector->HBond PiPi Pi-Pi Stacking (Quinoline Ring) Selector->PiPi Analyte Target Enantiomer (Acidic/Zwitterionic) Ionic->Analyte HBond->Analyte PiPi->Analyte

Figure 1: Multimodal interaction pathways between the Cinchonidine selector and a chiral analyte.

Experimental Protocols

Phase 1: Preparation of Thiol-Modified Silica (The Anchor)

Objective: Functionalize the silica surface with thiol (-SH) groups to serve as the attachment point for the selector.[1]

Materials:

  • Porous Spherical Silica Gel (e.g., 5 µm, 100 Å pore size).[1]

  • 3-Mercaptopropyltrimethoxysilane (MPTMS).[1]

  • Toluene (Dry).[1]

  • Pyridine (Catalyst).[1][3][4]

Protocol:

  • Activation: Disperse 10 g of silica gel in 100 mL of 6 M HCl. Reflux for 4 hours to maximize surface silanol (Si-OH) groups. Filter, wash with water until neutral, and dry at 120°C under vacuum for 12 hours.

    • Expert Insight: "Rehydroxylation" is critical.[1] Commercial silica often has condensed siloxanes that are unreactive.[1] This step ensures high ligand density later.[1]

  • Functionalization: Suspend the dried silica (10 g) in 150 mL of dry toluene.

  • Addition: Add 3.0 mL of MPTMS and 1.0 mL of pyridine.

  • Reaction: Reflux the mixture (110°C) for 24 hours under an inert atmosphere (Nitrogen or Argon).

  • Work-up: Filter the hot suspension. Wash extensively with toluene (2x), methanol (2x), and diethyl ether (2x) to remove unreacted silane.

  • Drying: Dry at 80°C under vacuum.

    • QC Checkpoint: Perform Elemental Analysis.[1] Target Sulfur content: 3–4% S .[1] This correlates to a ligand density of ~3–4 µmol/m².

Phase 2: Synthesis of Cinchonidine Carbamate (The Selector)

Objective: Derivatize the C9-OH of Cinchonidine to enhance chiral recognition.

Materials:

  • Cinchonidine (CD).[1][2][5]

  • tert-Butyl isocyanate (or 3,5-dinitrophenyl isocyanate for different selectivity).[1]

  • Dichloromethane (DCM).[1]

  • Dibutyltin dilaurate (DBTDL) - Catalyst.[1]

Protocol:

  • Dissolution: Dissolve 5.0 g (17 mmol) of Cinchonidine in 100 mL of anhydrous DCM.

  • Addition: Add 1.2 equivalents of tert-butyl isocyanate. Add 2-3 drops of DBTDL.[1]

  • Reaction: Stir at reflux (40°C) for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) until the starting material disappears.[1]

  • Purification: Evaporate solvent. Recrystallize the residue from ethyl acetate/hexane to obtain pure O9-(tert-butylcarbamoyl)-cinchonidine .[1]

    • Why this step? The tert-butyl group adds steric bulk, deepening the chiral cleft and improving separation of bulky analytes.[1]

Phase 3: Immobilization via Thiol-Ene Click Chemistry[1][6]

Objective: Covalently bond the selector to the silica via a radical addition reaction between the thiol-silica and the C3-vinyl group of the cinchonidine derivative.

Materials:

  • Thiol-Modified Silica (from Phase 1).[1]

  • Cinchonidine Carbamate (from Phase 2).[1]

  • Methanol/Chloroform (1:1 v/v).[1]

  • Azobisisobutyronitrile (AIBN) - Radical Initiator.[1]

Protocol:

  • Mixture: Suspend 5.0 g of Thiol-Silica in 50 mL of MeOH/CHCl3.

  • Selector Loading: Add 1.5 g of O9-(tert-butylcarbamoyl)-cinchonidine (approx. 2-fold excess relative to surface thiol groups).

  • Initiation: Add 100 mg of AIBN.

  • Reaction: Purge with Nitrogen for 15 mins to remove oxygen (oxygen quenches radicals). Reflux at 60–65°C for 24 hours.

    • Alternative: Use a UV lamp (365 nm) at room temperature if thermal instability is a concern, though thermal initiation is standard for this stable alkaloid.[1]

  • Washing (Critical): Filter the silica.[1] Wash rigorously with chloroform, methanol, and acetonitrile to remove any non-covalently adsorbed ligand.

    • Trustworthiness:[1] Perform a "Soxhlet extraction" with methanol for 12 hours to guarantee no leaching occurs during HPLC usage.[1]

Visualization: Synthesis Workflow

SynthesisProtocol Silica Native Silica Gel Activation 1. Activation (HCl Reflux) 2. MPTMS Silanization Silica->Activation ThiolSilica Thiol-Modified Silica (Si-CH2-CH2-CH2-SH) Activation->ThiolSilica Click Thiol-Ene Click Reaction (AIBN, Reflux, 24h) ThiolSilica->Click CD Cinchonidine (Native) Deriv C9-Carbamoylation (t-Butyl Isocyanate) CD->Deriv Selector O9-t-Butylcarbamoyl Cinchonidine Deriv->Selector Selector->Click FinalCSP Final Cinchonidine CSP (Covalently Bonded) Click->FinalCSP

Figure 2: Step-by-step synthesis workflow from raw materials to final CSP.[1]

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified.

ParameterMethodTarget SpecificationInterpretation
Carbon Content (%C) Elemental Analysis8% – 12%Indicates successful grafting of the alkaloid.[1]
Sulfur Content (%S) Elemental Analysis~3%Confirms the thiol linker layer.[1]
Surface Coverage Calculation0.3 – 0.5 µmol/m²Optimal density for enantioseparation.[1] Too high = steric hindrance; Too low = poor retention.[1]
IR Spectroscopy FTIR1700 cm⁻¹ (C=O)Presence of carbamate carbonyl band.
Solid State NMR ²⁹Si CP/MAST3 peak dominanceIndicates stable tridentate silane bonding (crosslinked network).[1]

Calculation for Surface Coverage (


): 


Where

is the number of carbons in the selector,

is molecular weight, and

is the surface area of the silica.[1]

References

  • Lämmerhofer, M., & Lindner, W. (1996).[1] Quinine and quinidine derivatives as chiral selectors I. Brush type chiral stationary phases for high-performance liquid chromatography based on cinchonan carbamates and their application as chiral anion exchangers. Journal of Chromatography A, 741(1), 33-48. Link[1]

  • Hoffmann, C. V., et al. (2020).[1] Thiol-ene photo-click immobilization of a chiral chromatographic ligand on silica particles.[6][7] Journal of Chromatography A, 1622, 461133. Link

  • Ilisz, I., et al. (2009).[1] Cinchona alkaloid-based chiral stationary phases: synthesis and application. Separation & Purification Reviews, 38(4).[1] Link[1]

  • Svec, F. (2006).[1] Preparation and characterization of chiral stationary phases. Journal of Separation Science. Link[1]

  • Mandl, A., et al. (2008).[1] Complementary enantioselectivity profiles of chiral cinchonan carbamate selectors. Journal of Chromatography A. Link

Sources

Cinchonidine sulphate dosage and formulation in antimalarial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cinchonidine Sulphate Dosage and Formulation in Antimalarial Research

Introduction & Mechanistic Rationale

While Quinine and Quinidine have historically dominated the Cinchona alkaloid landscape, Cinchonidine (CD) —a stereoisomer of Cinchonine—is experiencing a renaissance in antimalarial research. This resurgence is driven by the need for alternative scaffolds to combat multidrug-resistant (MDR) Plasmodium falciparum and the compound's favorable interaction profile in novel nanocarrier formulations.

Mechanistic Grounding: Like its isomers, Cinchonidine targets the intra-erythrocytic stage of the parasite. It accumulates in the acidic food vacuole (pH ~5.0-5.[1]5) via ion trapping.[1] There, it binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals. The accumulation of free heme leads to membrane lysis and parasite death.

Why Cinchonidine Sulphate? Research often fails due to poor solubility of the alkaloid base. Cinchonidine Sulphate is the preferred salt form for aqueous formulations, offering superior solubility in water and biological buffers compared to the free base, which requires organic solvents like DMSO or ethanol that can interfere with sensitive biological assays.

Physicochemical Profile & Pre-formulation

Before initiating biological assays, the compound's stability profile must be established to ensure reproducibility.

PropertySpecificationApplication Note
Compound Form Cinchonidine Sulphate DihydrateSalt form enhances aqueous solubility.[1]
MW ~686.8 g/mol (varies w/ hydration)Use exact batch MW for molarity calculations.[1]
Solubility Water: Soluble (~15-20 mg/mL)Critical: pH dependent.[1] Precipitates at pH > 8.[1]0.
Stability PhotosensitiveStore stocks in amber glass; protect from direct light.[1]
pKa ~4.2 (quinuclidine N), ~8.4 (quinoline N)Ionized in the acidic food vacuole (ion trapping).[1]

Protocol A: In Vitro Growth Inhibition Assay (SYBR Green I)

This protocol is optimized for Cinchonidine Sulphate using the SYBR Green I fluorescence method, which eliminates the need for radioactive isotopes (


H-hypoxanthine).

Objective: Determine the IC


 against P. falciparum (strains 3D7 or Dd2).[1]
Materials
  • Cinchonidine Sulphate (CS) powder.[1]

  • Culture Medium: RPMI 1640 + 0.5% Albumax II (avoid human serum if possible to reduce protein binding variability).[1]

  • SYBR Green I Nucleic Acid Gel Stain (10,000x).[1]

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Dissolve CS in sterile distilled water (not DMSO) to a concentration of 10 mM.[1]

    • Validation: Solution must be clear. If turbid, sonicate for 30s.[1] If turbidity persists, check pH (must be < 7.0).[1]

    • Filter sterilize (0.22 µm).[1]

  • Serial Dilution:

    • Prepare a 2-fold serial dilution series in complete RPMI medium.[1]

    • Range: Test from 10,000 nM down to 4.8 nM.

    • Include "Drug-Free Control" (100% growth) and "Background Control" (uninfected RBCs).[1]

  • Incubation:

    • Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to 96-well plates containing drug dilutions.

    • Incubate for 72 hours at 37°C in a gas chamber (90% N

      
      , 5% O
      
      
      
      , 5% CO
      
      
      ).
  • Readout:

    • Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.

    • Incubate in dark for 1 hour at room temperature.

    • Measure fluorescence: Excitation 485 nm / Emission 535 nm.

  • Data Analysis:

    • Plot Fluorescence vs. Log[Concentration].

    • Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC

      
      .[1]
      

Protocol B: Polymeric Nanoparticle Formulation

To overcome the short half-life of Cinchona alkaloids, encapsulation in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles is a proven strategy.[1]

Method: Nanoprecipitation / Solvent Evaporation.[1]

  • Organic Phase: Dissolve 50 mg PLGA and 5 mg Cinchonidine Base (convert sulphate to base if high loading is needed, or use sulphate in a double-emulsion w/o/w) in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) stabilizer solution.[1]

  • Precipitation:

    • Inject Organic Phase dropwise into Aqueous Phase under magnetic stirring (1000 rpm).

    • Observation: A milky white suspension forms immediately (Tyndall effect).[1]

  • Solvent Removal: Stir for 4 hours in a fume hood to evaporate acetone.

  • Collection: Centrifuge at 12,000 x g for 20 mins. Wash pellet 3x with water.[1]

  • Characterization: Measure Size (DLS) and Zeta Potential. Target size: 150–250 nm.[1]

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action (Heme Detoxification Blockade)

This diagram illustrates how Cinchonidine interrupts the parasite's survival pathway within the food vacuole.

G Hemoglobin Host Hemoglobin FoodVacuole Food Vacuole (Acidic pH 5.0) Hemoglobin->FoodVacuole Ingestion FreeHeme Free Heme (Ferriprotoporphyrin IX) TOXIC FoodVacuole->FreeHeme Proteolysis Hemozoin Hemozoin (Biocrystals) INERT FreeHeme->Hemozoin Biocrystallization (Heme Polymerase) ParasiteDeath Parasite Death FreeHeme->ParasiteDeath Membrane Lysis Cinchonidine Cinchonidine (Accumulates via Ion Trapping) Cinchonidine->FreeHeme Complexation Cinchonidine->Hemozoin BLOCKS

Caption: Cinchonidine accumulates in the acidic food vacuole, capping hemozoin polymers and forcing the accumulation of toxic free heme.

Figure 2: Nanoparticle Formulation Workflow

Standardized workflow for generating Cinchonidine-loaded PLGA nanoparticles.

Formulation Step1 1. Organic Phase (PLGA + Cinchonidine in Acetone) Step3 3. Nanoprecipitation (Dropwise Injection + Stirring) Step1->Step3 Step2 2. Aqueous Phase (1% PVA Stabilizer) Step2->Step3 Step4 4. Solvent Evaporation (4 Hours, Ambient Temp) Step3->Step4 Step5 5. Centrifugation & Wash (12,000g, 3x Water) Step4->Step5 Step6 6. Lyophilization (Freeze Drying) Step5->Step6 Final Final Product: Cinchonidine-PLGA NPs Step6->Final

Caption: Step-by-step solvent evaporation method for encapsulating Cinchonidine in polymeric nanocarriers.

Protocol C: In Vivo Dosing (Murine Model)

Model: Peters' 4-Day Suppressive Test using Plasmodium berghei (ANKA strain) in Swiss Albino mice.[1]

Dosing Rationale: Unlike Quinine, Cinchonidine has a distinct pharmacokinetic curve.[1] The sulphate salt allows for oral gavage (PO) or intraperitoneal (IP) delivery in aqueous vehicle.[1]

  • Infection (Day 0): Inoculate mice IP with

    
     infected RBCs.
    
  • Treatment (Day 0 - Day 3):

    • Administer Cinchonidine Sulphate 2 hours post-infection, then every 24 hours for 3 days.[1]

    • Dose Range: 50, 100, and 200 mg/kg/day.

    • Vehicle: Distilled water or 0.5% CMC (Carboxymethyl cellulose) if stability is an issue.[1]

  • Evaluation (Day 4):

    • Prepare thin blood smears from tail vein.[1]

    • Fix with methanol; stain with Giemsa (10%).[1]

    • Count parasitemia (min.[1] 1000 RBCs).[1]

  • Calculation:

    
    
    Where A = mean parasitemia in negative control, B = mean parasitemia in treated group.[1]
    

Troubleshooting & Validation

  • Issue: Precipitation in Media.

    • Cause: RPMI pH (7.[1]4) may be close to the pKb of the quinoline nitrogen.

    • Fix: Ensure stock is slightly acidic or dilute slowly.[1] Do not freeze-thaw stocks repeatedly.[1]

  • Issue: High Background Fluorescence.

    • Cause: Cinchona alkaloids are naturally fluorescent.[1]

    • Fix: Run a "Drug Only" blank (no parasites) to subtract intrinsic fluorescence from the SYBR Green signal.[1]

  • Issue: Variable In Vivo Results.

    • Cause: Rapid metabolism (CYP3A4 in humans, murine equivalents in mice).[1]

    • Fix: Consider co-administration with a metabolic inhibitor or use the nanoparticle formulation described above to extend circulation time.

References

  • World Health Organization. (2015).[1] Guidelines for the Treatment of Malaria. 3rd Edition. Available at: [Link][1]

  • Fidock, D. A., et al. (2004).[1] "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3, 509–520. Available at: [Link]

  • Kharazmi, A., et al. (1984).[1] "In vitro susceptibility of Plasmodium falciparum to cinchona alkaloids." Annals of Tropical Medicine & Parasitology, 78(3), 265-269.[1] (Grounding for comparative potency).

  • D'Alessandro, S., et al. (2015).[1][2] "The use of SYBR Green I for the screening of antimalarial compounds." Malaria Journal, 14, 209. Available at: [Link]

  • Kumari, P., et al. (2019).[1] "PLGA nanoparticles for the delivery of antimalarial drugs." Frontiers in Pharmacology. Available at: [Link]

Sources

Electrochemical Profiling of Cinchonidine Sulphate: Advanced Protocols for Voltammetric and Potentiometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical detection methods for cinchonidine sulphate analysis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinchonidine (CD), a stereoisomer of cinchonine, presents unique analytical challenges due to its high solubility in methanolic media, which precludes the cathodic deposition methods often used for its isomers. This Application Note details two robust, field-validated electrochemical protocols for the quantification of Cinchonidine Sulphate: Adsorptive Stripping Voltammetry (AdSV) using Multi-Walled Carbon Nanotube (MWCNT) modified electrodes and Potentiometric Detection via Ion-Selective Electrodes (ISE). These methods offer superior sensitivity (


) and selectivity for pharmaceutical quality control and biological fluid analysis.

Introduction & Mechanistic Insight

The Solubility Challenge

Recent studies utilizing screen-printed platinum electrodes (SP-Pt) have successfully quantified cinchonine via cathodic precipitation. However, this method fails for cinchonidine due to its significantly higher solubility in the deposition media (methanol/water), preventing the formation of a stable thin film [1]. Therefore, accurate electrochemical detection of cinchonidine requires exploiting its adsorptive properties on carbon surfaces or its cationic nature in ion-selective membranes.

Electrochemical Mechanism

Cinchonidine undergoes irreversible electro-oxidation. The mechanism is complex, involving the quinuclidine nitrogen and the secondary alcohol group.

  • Adsorption: The quinoline ring facilitates strong

    
     stacking interactions with carbon-based electrodes (GCE or CNTs).
    
  • Oxidation: An anodic scan triggers the oxidation of the tertiary amine (quinuclidine ring) and the secondary alcohol, leading to the formation of cinchoninone and subsequent degradation products [2].

G Start Cinchonidine (Adsorbed on Electrode) Step1 Anodic Scan (+0.8V to +1.2V) Start->Step1 Potential Applied Inter1 Radical Cation Formation Step1->Inter1 -2e-, -2H+ Product1 Cinchoninone (Ketone Form) Inter1->Product1 Oxidation of secondary alcohol Degradation Oxidative Cleavage (Cinchoninic Acid) Product1->Degradation Further Oxidation

Figure 1: Proposed electrochemical oxidation pathway of Cinchonidine. The reaction involves the oxidation of the secondary alcohol to a ketone (cinchoninone) followed by potential ring cleavage.

Protocol A: Adsorptive Stripping Voltammetry (AdSV)

Best for: Trace analysis in biological fluids (urine, serum).[1] Principle: Pre-concentration of cinchonidine onto a MWCNT-modified Glassy Carbon Electrode (GCE) followed by Differential Pulse Voltammetry (DPV).

Materials & Reagents[2][3][4][5][6][7][8]
  • Working Electrode: Glassy Carbon Electrode (3 mm dia).

  • Modifier: Multi-Walled Carbon Nanotubes (MWCNTs) - carboxylic acid functionalized (>95% purity).

  • Solvent: Dimethylformamide (DMF).

  • Buffer: Britton-Robinson (BR) buffer, 0.04 M, pH 7.0 - 9.0.

  • Analyte: Cinchonidine Sulphate Reference Standard.

Step-by-Step Methodology
1. Electrode Preparation
  • Polishing: Polish the bare GCE with 0.05

    
     alumina slurry on a microcloth pad for 2 minutes. Rinse thoroughly with deionized water and sonicate in ethanol for 3 minutes to remove residual alumina.
    
  • Suspension: Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF. Sonicate for 30 minutes to ensure a homogeneous black suspension.

  • Drop-Casting: Micropipette 5.0

    
     of the MWCNT suspension onto the GCE surface.
    
  • Drying: Allow the solvent to evaporate under an infrared lamp or in a desiccator for 20 minutes. Critical: The surface must be completely dry and appear matte black.

2. Measurement Procedure
  • Conditioning: Immerse the modified electrode in the BR buffer (pH 8.0). Cycle the potential between +0.2 V and +1.2 V (scan rate 100 mV/s) for 10 cycles to stabilize the background current.

  • Accumulation (Pre-concentration):

    • Set Potential: Open Circuit or -0.2 V (optimization required per matrix).

    • Time: 120 seconds.

    • Stirring: 300 rpm.

    • Note: This step allows cinchonidine to adsorb onto the MWCNTs via hydrophobic and electrostatic interactions.

  • Equilibration: Stop stirring and allow the solution to rest for 10 seconds.

  • Stripping Scan (DPV):

    • Scan Mode: Differential Pulse Voltammetry.[2][3][4][5][6][7][8]

    • Range: +0.4 V to +1.3 V.

    • Step Potential: 5 mV.

    • Modulation Amplitude: 50 mV.

    • Scan Rate: 20 mV/s.

  • Regeneration: Apply a potential of +1.4 V for 30 seconds in fresh buffer to desorb residual analyte between runs.

Data Analysis

The oxidation peak for cinchonidine typically appears between +0.9 V and +1.1 V (vs. Ag/AgCl). Peak height (


) is directly proportional to concentration.

Protocol B: Potentiometric Determination (ISE)

Best for: Quality Control (QC) of pharmaceutical formulations (tablets, bulk powder). Principle: Formation of an ion-pair complex between the cationic cinchonidine and an anionic exchanger (Tetraphenylborate) within a PVC membrane.

Materials
  • Ionophore: Sodium Tetraphenylborate (NaTPB).

  • Plasticizer: Dioctyl phthalate (DOP) or o-Nitrophenyloctyl ether (o-NPOE).

  • Matrix: High molecular weight Polyvinyl chloride (PVC).

  • Solvent: Tetrahydrofuran (THF).

Step-by-Step Methodology
1. Ion-Pair Formation
  • Mix 20 mL of 0.01 M Cinchonidine Sulphate solution with 20 mL of 0.01 M NaTPB solution.

  • A white precipitate (Cinchonidine-TPB complex) will form immediately.

  • Filter the precipitate, wash with cold deionized water, and dry at 50°C for 24 hours.

2. Membrane Fabrication
  • Composition: Mix the components in the following mass ratio:

    • Ion-pair complex: 3-5%

    • PVC: 30-33%

    • Plasticizer (DOP): 62-65%

  • Dissolution: Dissolve the mixture in 5 mL of THF. Stir until the solution is viscous and clear.

  • Casting: Pour the solution into a glass Petri dish (3 cm dia) and cover with a filter paper to slow evaporation. Allow to dry for 24 hours to form a flexible master membrane (approx. 0.2 mm thick).[5]

3. Electrode Assembly & Measurement
  • Cut a disc from the master membrane and mount it onto the end of a PVC electrode body.

  • Internal Solution: Fill the electrode with a mixture of 0.001 M Cinchonidine Sulphate and 0.1 M NaCl.

  • Conditioning: Soak the electrode tip in 0.001 M Cinchonidine Sulphate solution for 12 hours prior to first use.

  • Measurement: Connect to a high-impedance pH/mV meter. Use a double-junction Ag/AgCl reference electrode.

  • Calibration: Measure EMF (mV) in standard solutions ranging from

    
     to 
    
    
    
    M. Plot EMF vs. log[Concentration].

ISE_Workflow Mix Mix Cinchonidine + NaTPB (1:1 Molar Ratio) Precipitate Isolate Ion-Pair Precipitate (Wash & Dry) Mix->Precipitate Cocktail Prepare Membrane Cocktail (PVC + Plasticizer + Ion-Pair + THF) Precipitate->Cocktail Cast Cast & Dry Membrane (24 Hours) Cocktail->Cast Assemble Assemble Electrode (Internal Sol: 1mM Cinchonidine) Cast->Assemble Measure Measure EMF vs Ref (Nernstian Plot) Assemble->Measure

Figure 2: Workflow for the construction and application of a Cinchonidine-Selective Electrode.

Validation & Performance Metrics

The following performance criteria are expected when adhering to the protocols above.

ParameterAdSV (MWCNT-GCE)Potentiometric ISE
Linear Range


M
Limit of Detection (LOD)


M
Response Time N/A (Scan time ~2 min)

seconds
pH Range 6.0 - 8.03.0 - 7.0
Slope (Sensitivity) N/A

mV/decade (Nernstian)
Main Interferences Surfactants, heavy proteinsLipophilic cations, Quinine (isomer)
Troubleshooting Guide
  • AdSV Peak Broadening: Often caused by electrode fouling. Ensure the regeneration step (+1.4 V for 30s) is performed between scans. If the peak remains broad, re-polish the GCE and apply a fresh MWCNT layer.

  • ISE Drift: If the potential drifts, check the internal filling solution for bubbles or evaporation. Ensure the membrane is conditioned in the analyte solution for at least 2 hours before daily use.

  • Selectivity vs. Quinine: Cinchonidine and Quinine are structural analogs.[3] While electrochemical oxidation potentials are similar, the ISE method may show cross-reactivity. For strict isomer separation, HPLC is recommended, but these electrochemical methods are sufficient for pure sulphate salt analysis.

References

  • Caruso, T., & Palombi, L. (2025).[3][7] Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. Sensors, 25(7), 2216.[7] [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Chemistry, 12(1), 18-21.[9] [Link]

  • Karimi-Maleh, H., et al. (2021).[9] Adsorptive Cathodic Stripping Voltammetry for Quantification of Alprazolam.[5] Semantic Scholar. [Link]

  • Yin, F., & Xu, X.[6] (2004).[9][2][3][4][6][7] Construction and Analytical Application of a Novel Ion-Selective Capacitive Sensor for Determination of Cinchonine. Analytical Letters, 37(15), 3129–3147. [Link]

  • Hariyanti, H., et al. (2002). Adsorption of cinchonidine on platinum: An electrochemical study. Journal of Electroanalytical Chemistry, 532(1-2), 113–119.[2][8] [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing of cinchonidine sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alkaloid Separation Support Hub

You have reached the Tier 3 technical support guide for Cinchona alkaloid separations. This document addresses the persistent issue of peak tailing (asymmetry factor


) observed during the HPLC analysis of Cinchonidine Sulphate .

Cinchonidine is a stereoisomer of cinchonine and a structural analog of quinine. Its separation is notoriously difficult due to the interaction between its basic nitrogen atoms and the stationary phase. This guide does not just list "fixes"; it explains the chemical causality to ensure your method is robust.

Module 1: The Chemistry of Tailing (The "Why")

User Question: I am using a standard C18 column with a water/methanol gradient, but my Cinchonidine peak looks like a shark fin (tailing > 2.0). Why is this happening?

Technical Insight: The root cause is almost certainly secondary silanol interaction .[1] Cinchonidine contains two basic nitrogen atoms:

  • Quinuclidine Nitrogen: pKa

    
     8.4 (Strongly basic)
    
  • Quinoline Nitrogen: pKa

    
     4.2 (Weakly basic)
    

At a typical reversed-phase pH (pH 4–7), the quinuclidine nitrogen is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). Standard silica columns possess residual silanol groups (

) on their surface. The positively charged cinchonidine interacts electrostatically with these negative silanols, acting like a "secondary" retention mechanism that drags the peak tail.
Visualization: The Silanol Trap

SilanolInteraction Analyte Cinchonidine (Protonated) Silica Stationary Phase (C18) Analyte->Silica Hydrophobic Interaction (Primary Retention) Silanol Residual Silanol (Si-O⁻) Analyte->Silanol Ionic Interaction (The Problem) Silica->Silanol Surface Defect Tailing Peak Tailing (Secondary Retention) Silanol->Tailing Slow Desorption

Figure 1: Mechanism of peak tailing.[2] The red path represents the unwanted ionic interaction causing the tail.

Module 2: Mobile Phase Optimization (The "Fix")

User Question: What specific mobile phase adjustments will eliminate this tailing?

The Protocol: You must suppress the ionization of the silanols or block them.[3] We recommend the "Silanol Blocking" Method using Triethylamine (TEA), which is standard for Cinchona alkaloids.

Critical Parameter Table
ParameterRecommendationScientific Rationale
Buffer pH 2.3 – 2.8 At pH < 3, surface silanols are protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) and neutral, preventing ionic interaction with the analyte.
Additive Triethylamine (TEA) TEA acts as a "sacrificial base."[2] It competes for any remaining active silanols, effectively covering them.
Buffer Type Phosphate Phosphate provides excellent buffering capacity at low pH (pKa1 = 2.15).[2]
Organic Modifier Acetonitrile Sharper peaks than methanol for alkaloids due to lower viscosity and different solvation properties.[2]
Self-Validating Protocol: Preparation of Mobile Phase A

Failure to follow the order of operations below will result in salt precipitation or incorrect pH.

  • Dissolve: Weigh 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) into 900 mL of HPLC-grade water.
    
  • Block: Add 2.0 mL of Triethylamine (TEA) . Note: The solution pH will rise significantly (basic).

  • Adjust: While stirring, dropwise add Orthophosphoric Acid (85%) until the pH reaches exactly 2.5 ± 0.1 .

  • Dilute: Top up to 1000 mL with water.

  • Filter: Filter through a 0.45 µm nylon membrane. Crucial: Do not skip this. TEA can form micro-precipitates with phosphates over time.

Module 3: Column Selection & Hardware

User Question: I followed the buffer protocol, but I still see slight tailing (


). Is my column the issue?

Technical Insight: Yes. Older "Type A" silica columns have high metal content and acidic silanols.[3] You require a Type B (High Purity) End-capped column.[2]

Recommended Column Specifications:

  • Bonding: C18 (Octadecyl)

  • End-capping: Double end-capped (essential for bases).[2]

  • Surface Area: ~300

    
     (High load capacity).
    
  • Carbon Load: >15% (Ensures good coverage of silica).

Alternative High-pH Strategy: If you possess a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid), you can run the separation at pH 10.5 using Ammonium Bicarbonate/Ammonium Hydroxide.

  • Why? At pH 10.5, Cinchonidine (pKa 8.4) is deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Warning: Do not try this on a standard silica column; it will dissolve.

Module 4: Troubleshooting Logic Tree

Use this workflow to diagnose persistent issues.

TroubleshootingFlow Start Issue: Tailing Factor > 1.5 CheckCol Is Column Type B / End-capped? Start->CheckCol CheckPH Is Mobile Phase pH < 3.0? CheckCol->CheckPH Yes ReplaceCol Action: Switch to High Purity C18 CheckCol->ReplaceCol No CheckTEA Is TEA/Amine Modifier present? CheckPH->CheckTEA Yes AdjustPH Action: Lower pH to 2.5 CheckPH->AdjustPH No CheckLoad Check Mass Overload (Inject 1/10th conc.) CheckTEA->CheckLoad Yes AddTEA Action: Add 0.1% TEA CheckTEA->AddTEA No CheckLoad->ReplaceCol Tailing Persists (Column Void/Damage) Dilute Action: Dilute Sample CheckLoad->Dilute Tailing Improves

Figure 2: Step-by-step diagnostic workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q: Can I use Methanesulfonic Acid instead of Phosphate? A: Yes. The USP monograph for Quinidine/Quinine (analogs) often suggests methanesulfonic acid. It acts as an ion-pairing agent which can improve peak shape even further than simple phosphate buffers, but equilibration times are longer.

Q: My retention time is shifting. Why? A: Cinchonidine is temperature sensitive. Ensure your column oven is set to a constant temperature (e.g.,


 or 

). Fluctuations in lab temperature will shift the pKa/ionization equilibrium.

Q: Is the sulphate counter-ion causing issues? A: Unlikely. The sulphate dissociates immediately in the mobile phase. The chromatography is driven by the Cinchonidine cation. However, ensure your sample is dissolved in the mobile phase (or a weaker solvent) to prevent "solvent mismatch" fronting/tailing.

References

  • USP Monograph (General Chapter <621>) . Chromatography - System Suitability and Tailing Factor Calculations. United States Pharmacopeia.[4][5]

  • PubChem . Cinchonidine Compound Summary (pKa and Chemical Properties). National Library of Medicine.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Context: Silanol interactions with basic alkaloids).
  • Phenomenex Technical Guide . Troubleshooting Peak Tailing of Basic Analytes.

  • Waters Corporation . Effect of Mobile Phase pH on the Separation of Cinchona Alkaloids.

Sources

Advanced Purification Protocol: Removal of Quinidine Impurities from Cinchonidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cinchona Alkaloid Purification

Subject: Targeted removal of Quinidine (


) diastereomeric impurities from Cinchonidine (

) Sulfate samples. Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.
The Challenge: Diastereomeric Separation

Removing quinidine from cinchonidine is a stereochemical challenge. While they are not enantiomers (cinchonidine is the pseudo-enantiomer of cinchonine; quinidine is the pseudo-enantiomer of quinine), they share a rigid quinuclidine-quinoline scaffold.

The separation relies on a critical physicochemical divergence: Solubility. In almost all standard solvent systems (water, alcohols, ethers), Quinidine is significantly more soluble than Cinchonidine. This solubility gradient is the foundation of the purification protocols below.

AlkaloidStereochemistrySolubility Trend (Polar Solvents)
Cinchonidine

Low (Precipitates first)
Quinidine

High (Remains in mother liquor)
Diagnostic: Confirming the Impurity

Before initiating purification, confirm the impurity profile. Optical rotation is insufficient for trace analysis due to the opposing specific rotations of the impurities.

Standard HPLC Method for Cinchona Alkaloids

  • Column: C18 (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water : Methanol : Diethylamine (Adjust ratios, typically 10:85:5:0.5).

  • Buffer: Acidic Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid). Critical: Low pH ensures protonation of the quinuclidine nitrogen, preventing peak tailing.

  • Detection: UV @ 250 nm or 330 nm (Fluorescence detection is more selective).

  • Flow Rate: 1.0 mL/min.

Note: Quinidine typically elutes after Cinchonidine on standard C18 phases due to the methoxy group increasing hydrophobicity, but elution order can flip depending on ion-pairing agents [1, 2].

Purification Protocols
Method A: The Sulfate Recrystallization (Primary Bulk Purification)

Best for: Removing gross contamination (>5% impurity).

Mechanism: Exploits the higher aqueous solubility of Quinidine Sulfate compared to Cinchonidine Sulfate.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude Cinchonidine Sulfate in distilled water (approx. 20-30 mL per gram of salt).

  • Heating: Heat the mixture to boiling (

    
    ). If the solution is not clear, add minimal amounts of dilute sulfuric acid dropwise until dissolved. Do not add excess acid; this increases the solubility of all species.
    
  • Clarification (Optional): If insoluble particulates remain, filter hot through a sintered glass funnel.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4–6 hours. Rapid cooling traps impurities.

  • Crystallization: Cinchonidine Sulfate (the less soluble species) will crystallize as white needles. Quinidine Sulfate remains dissolved in the aqueous mother liquor.

  • Filtration: Filter the crystals under vacuum.

  • Wash: Wash the cake with a small volume of ice-cold water .

  • Drying: Dry at

    
     under vacuum.
    

Troubleshooting Table:

Issue Cause Solution
No crystals form Solution too dilute or too acidic. Concentrate by evaporation or adjust pH to neutral (pH 6.5) with dilute NaOH to reduce solubility.

| Impurity persists | Co-precipitation. | Repeat recrystallization using 80:20 Water:Ethanol. Ethanol keeps Quinidine in solution more effectively. |

Method B: The Tartrate Switch (High-Purity Isolation)

Best for: Removing persistent trace impurities (<1%) or when recrystallization fails.

Mechanism: Cinchonidine Tartrate is exceptionally insoluble in water, whereas Quinidine Tartrate is soluble. This "anion switch" is the most robust chemical separation method [3].

Step-by-Step Protocol:

  • Free Base Liberation: Dissolve the Cinchonidine Sulfate in warm water.[1] Add 10% NaOH until pH > 10. The white precipitate is the free base mixture. Extract with Chloroform or Dichloromethane.[2][3] Dry organic layer (

    
    ) and evaporate.
    
  • Tartrate Formation: Dissolve the free base residue in a minimal amount of hot water containing slightly less than 1 equivalent of Tartaric Acid.

  • Precipitation: Heat to boiling, then cool slowly. Cinchonidine Tartrate will precipitate almost quantitatively as a heavy, crystalline solid.

    • Quinidine Tartrate remains in solution.

  • Filtration & Wash: Filter the tartrate salt and wash copiously with cold water.

  • Reversion to Sulfate:

    • Suspend the Tartrate salt in water.

    • Basify with NaOH to release the purified Free Base.

    • Extract into organic solvent, evaporate.[3]

    • Dissolve the purified Free Base in Ethanol, add stoichiometric Sulfuric Acid, and crystallize the pure Cinchonidine Sulfate.

TartrateSwitch Start Impure Cinchonidine Sulfate FreeBase Free Base Mixture (Cinchonidine + Quinidine) Start->FreeBase 1. NaOH (pH > 10) 2. Extract (DCM) TartrateAdd Add Tartaric Acid (in Hot Water) FreeBase->TartrateAdd Precipitation Precipitation Step TartrateAdd->Precipitation Cool to RT SolidPhase Solid Phase: Cinchonidine Tartrate (Insoluble) Precipitation->SolidPhase Filter LiquidPhase Liquid Phase: Quinidine Tartrate (Soluble) Precipitation->LiquidPhase Filtrate (Discard) FinalProduct Pure Cinchonidine Sulfate SolidPhase->FinalProduct 1. NaOH (Free Base) 2. H2SO4 (Reform Salt)

Figure 1: The "Tartrate Switch" workflow utilizes the differential solubility of tartrate salts to achieve high-purity separation.

Frequently Asked Questions (Technical Support)

Q: My sample is "oiling out" instead of crystallizing. What is happening? A: This typically occurs if the concentration of impurities (especially amorphous Quinidine or resinous byproducts) is too high, or if the cooling is too rapid.

  • Fix: Re-heat the solution to dissolve the oil. Add a "seed crystal" of pure Cinchonidine Sulfate if available. Scratch the side of the flask with a glass rod. Add a small amount of Ethanol (10-20%) to the water; this increases the solubility of the oily impurities, keeping them in the liquid phase while the salt crystallizes.

Q: Can I use Flash Chromatography instead of crystallization? A: Yes, but it is resource-intensive for removing bulk impurities.

  • Conditions: Use a C18 cartridge. Mobile phase: Water/Methanol with 0.1% TFA. Quinidine is more hydrophobic (due to the methoxy group) and typically elutes later than Cinchonidine in acidic conditions, or earlier in alkaline conditions depending on the specific column chemistry. You must run a test gradient first.

Q: How do I calculate the yield loss? A: Expect a 15-20% mass loss during the Tartrate Switch due to the high solubility of the impurities and mechanical losses. If your recovery is <50%, your mother liquor volume was likely too high.

Summary of Solubility Data
SolventCinchonidine SulfateQuinidine Sulfate
Water (Cold) Soluble (approx. 1 part in 60)More Soluble (approx. 1 part in 10)
Water (Boiling) Highly SolubleHighly Soluble
Ethanol SolubleVery Soluble
Chloroform Insoluble (Salt)Insoluble (Salt)
Ether InsolubleInsoluble

Data derived from general solubility trends of Cinchona alkaloids [4, 5].[4]

References
  • McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques. Journal of Chromatography A, 967(1), 1-19. Link

  • Ganzera, M., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Chromatography B. Link

  • BenchChem Technical Guide. (2025). Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies. Link

  • Ma, Z., & Zaera, F. (2005).[2] Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface. Journal of Physical Chemistry B. Link

  • DrugFuture. Quinidine Sulfate Monograph. European Pharmacopoeia.[5] Link

Sources

Solving crystallization issues in cinchonidine diastereomeric salt formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving crystallization issues in cinchonidine diastereomeric salt formation Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Cinchonidine Advantage

Cinchonidine (CAS: 485-71-2) is a powerful chiral resolving agent due to its rigid quinuclidine ring and bulky quinoline moiety. It is particularly effective for resolving chiral acids (carboxylic, sulfonic, phosphonic) via diastereomeric salt formation. However, its complex conformational landscape and tendency to form solvates often lead to experimental hurdles like "oiling out" or gelation.

This guide moves beyond basic textbook procedures to address the specific, high-friction failure points encountered in the lab.

Module 1: Solvent Selection & Solubility (The Foundation)

Q: Why does my cinchonidine salt form a gel instead of crystals? A: Gelation usually indicates that the solvent–salt interaction is too strong (forming solvates) or the supersaturation is too high. Cinchonidine is prone to forming channel solvates.

  • The Fix: Switch to a "Symmetry-Breaking" solvent system. If you are using pure alcohols (MeOH, EtOH), the hydrogen bonding network is often too uniform, promoting gels. Introduce a disruptive co-solvent like 2-Butanone (MEK) , Ethyl Acetate , or Acetonitrile .

  • Rule of Thumb: Use a protic solvent (to dissolve the salt) mixed with a less polar aprotic anti-solvent (to drive crystallization). A classic starting ratio is Ethanol:Ethyl Acetate (1:4) .

Q: How do I screen solvents efficiently for cinchonidine salts? A: Do not rely on random screening. Use a Dielectric-Driven Grid .

  • High Polarity (Dissolution): Methanol (

    
    ), Ethanol (
    
    
    
    ).
  • Medium Polarity (Nucleation): Acetone (

    
    ), 2-Propanol (
    
    
    
    ).
  • Low Polarity (Anti-solvent/Yield): Toluene (

    
    ), MTBE (
    
    
    
    ).

Data Table 1: Recommended Solvent Systems for Cinchonidine Salts

Solvent SystemRatio (v/v)Primary FunctionRisk Factor
Ethanol / Water 95:5High Solubility / PurityLow Yield (Salt too soluble)
Acetone / Water 90:10Sharp NucleationOiling Out (if water is too high)
Ethyl Acetate / EtOH 4:1High YieldSolvate Formation
Acetonitrile / MeOH 9:1Polymorph ControlToxic / Cost

Module 2: The "Oiling Out" Crisis (Troubleshooting)

Q: My reaction mixture separated into two liquid layers (oiling out) upon cooling. Is the batch ruined? A: No. Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width is too narrow or the temperature drops into a spinodal decomposition region before nucleation occurs. This is a kinetic issue, not a chemical one.

Troubleshooting Protocol:

  • Re-heat: Heat the mixture until it becomes a single phase again.

  • Seed at High T: Add seed crystals of the desired salt at a temperature just below the saturation point (cloud point).

  • Slow Cooling: The cooling rate is likely too aggressive. Reduce cooling to 0.1°C/min .

  • Add Ionic Strength: Sometimes, adding a trace of an achiral salt (e.g., Ammonium Acetate) can collapse the double layer and force precipitation, though this is a last resort.

Q: What is the "Pope-Peachey" method and when should I use it? A: The Pope-Peachey method (Method of Half-Quantities) is a stoichiometry trick. Instead of using 1.0 equivalent of Cinchonidine, use 0.5 equivalents of Cinchonidine and 0.5 equivalents of an achiral base (e.g., Triethylamine or NaOH).

  • Why it works: The achiral base neutralizes the more acidic (more soluble) enantiomer, keeping it in solution. The Cinchonidine selectively precipitates the less soluble diastereomer. This increases optical purity (ee) and reduces the cost of the resolving agent.

Module 3: Optimization Strategies (Dutch Resolution)

Q: I have crystals, but the diastereomeric excess (de) is stuck at 80%. Recrystallization isn't helping. What now? A: You are likely hitting a eutectic limit or dealing with solid solutions. Apply the Dutch Resolution strategy.

  • Concept: Use a "Family" of resolving agents. Mix Cinchonidine with small amounts (1-5%) of structurally related impurities like Quinidine or Cinchonine .

  • Mechanism: These impurities act as Nucleation Inhibitors for the unwanted diastereomer. They adsorb onto the faces of the unwanted crystal, stopping its growth, while allowing the desired diastereomer to crystallize freely.

Q: How do I distinguish between a true diastereomeric salt and a physical mixture? A: You must validate the solid state.

  • DSC (Differential Scanning Calorimetry): A physical mixture will show two distinct melting endotherms (one for the acid, one for the base). A true salt will show a single, distinct melting point, often higher than either component.

  • IR Shift: Look for the shift in the Carbonyl (

    
    ) stretch. In the salt, the carboxylic acid peak (
    
    
    
    ) disappears and is replaced by the carboxylate (
    
    
    ) asymmetric stretch (
    
    
    ).

Visualizations

Figure 1: Troubleshooting Decision Tree for Oiling Out

Troubleshooting Start Start: Reaction Mixture Cooled Result Observation? Start->Result Crystals Crystalline Solid Result->Crystals Precipitate Oil Oiling Out (Two Liquid Layers) Result->Oil Liquid Separates Gel Gel / Amorphous Solid Result->Gel Viscous Mass Reheat 1. Re-heat to Single Phase Oil->Reheat ChangeSolv Switch Solvent System Gel->ChangeSolv Seed 2. Seed at T = T_cloud - 2°C Reheat->Seed CoolSlow 3. Cool at 0.1°C/min Seed->CoolSlow SuccessOil Crystallization CoolSlow->SuccessOil AddAnti Add Anti-solvent (e.g., MTBE) ChangeSolv->AddAnti AddAnti->SuccessOil

Caption: Logical workflow for addressing phase separation issues (Oiling Out/Gelation) during salt formation.

Figure 2: The "Dutch Resolution" Workflow

DutchResolution Input Racemic Acid + Cinchonidine Standard Standard Crystallization Input->Standard Check Check Purity (de < 95%) Standard->Check Family Add 5% Quinidine (Impurity) Check->Family If Purity Stalls Inhibition Nucleation Inhibition of Unwanted Diastereomer Family->Inhibition Pure High Purity Salt (>99% de) Inhibition->Pure

Caption: Application of the Dutch Resolution family approach to overcome eutectic purity limits.

Technical Protocols

Protocol A: Standard Cinchonidine Screening (500 mg Scale)

Objective: Identify the primary solvent system for scale-up.

  • Preparation: Weigh 1.0 equivalent of Racemic Acid and 1.0 equivalent of Cinchonidine into a 20 mL vial.

  • Dissolution: Add Ethanol (5 mL) . Heat to 60°C with stirring.

    • If solid remains: Add Ethanol in 0.5 mL increments until dissolved.

    • If dissolved immediately: You have too much solvent. Evaporate slightly or add co-solvent.

  • Nucleation Trigger: Once dissolved at 60°C, add Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.

  • Clearing: Add 2-3 drops of Ethanol to clear the solution (make it transparent again).

  • Crystallization: Turn off the heat. Allow the vial to cool to room temperature undisturbed (do not stir) for 12 hours.

  • Harvest: Filter the crystals.

    • Do not wash with fresh solvent immediately (risk of redissolving). Wash with a small amount of cold Ethyl Acetate.

  • Analysis: Dry and measure yield. Analyze optical purity via Chiral HPLC or Polarimetry.

Protocol B: Recrystallization for Optical Purity

Objective: Upgrade a salt with 70-80% de to >98% de.

  • Reflux: Suspend the crude salt in the minimum amount of boiling solvent (typically the same solvent used for formation, e.g., EtOH/EtOAc).

  • Solubility Check: If the salt does not dissolve completely at reflux, add solvent slowly.

  • Cooling: Cool slowly to Room Temperature.

  • The "Swish" (Optional): If purity is still low, perform a "slurry swish." Suspend the solid in a non-solvent (e.g., Hexane or Toluene) and stir vigorously for 2 hours. This dissolves surface impurities without dissolving the crystal lattice.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).

  • Kellogg, R. M., et al. (2003).[1] "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[1][2][3] Synthesis, 2003(10), 1626-1638.

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Comprehensive data on specific resolving agents including Cinchonidine).

  • Faigl, F., et al. (2008).[1] "Strategies in optical resolution: a practical guide." Tetrahedron: Asymmetry, 19(5), 519-536.

  • Leusen, F. J. J., et al. (1991). "Rational design of chiral resolution agents." Journal of the Chemical Society, Chemical Communications.

Sources

Overcoming steric hindrance in cinchonidine-mediated asymmetric alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Phase-Transfer Catalysis (PTC) Audience: Synthetic Organic Chemists, Process Chemists

Mission Statement

This guide addresses the specific failure modes associated with steric hindrance in asymmetric alkylations catalyzed by cinchonidine-derived quaternary ammonium salts. While standard substrates (e.g., benzyl bromide reacting with glycine imines) often proceed with high enantioselectivity (


), bulky electrophiles or sterically demanding nucleophiles frequently result in stalled conversion  or racemic background reactions .

This support module provides mechanistic diagnostics and actionable protocols to restore reactivity and selectivity.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue A: "My reaction has stalled at <20% conversion."

Diagnosis: Steric hindrance is preventing the formation of the necessary Interfacial Ion Pair. In Phase-Transfer Catalysis (PTC), the reaction occurs at the interface or within the organic layer. For bulky substrates, the kinetic barrier to form the [Catalyst




Enolate

] complex is significantly higher.

Troubleshooting Steps:

  • Switch the Leaving Group:

    • Why: Steric bulk slows down the

      
       attack.[1] The transition state energy must be lowered.
      
    • Action: If using an alkyl bromide, switch to an alkyl iodide . If the iodide is unstable, add 10-20 mol% NaI or TBAI to the reaction to generate the iodide in situ (Finkelstein condition).

  • Agitation Audit:

    • Why: PTC is diffusion-controlled. Hindered substrates require maximum interfacial surface area to facilitate ion exchange.

    • Action: Ensure stirring is vigorous (vortexing). For solid-liquid PTC (e.g., using solid KOH), mechanical grinding of the base increases surface area.

  • Catalyst Loading & Structure:

    • Why: Standard loading (1-5 mol%) may be insufficient for hindered kinetics where catalyst decomposition competes with the reaction rate.

    • Action: Increase loading to 10 mol%. More importantly, assess your catalyst's N-substituent (see Module 2).

Issue B: "Conversion is good, but Enantioselectivity ( ) is poor (<50%)."

Diagnosis: The "Loose Ion Pair" Scenario. High stereocontrol requires a Tight Ion Pair between the cinchonidinium cation and the enolate anion. Steric bulk forces these ions apart, allowing solvent molecules to intervene. This results in a "loose" ion pair where the catalyst's chiral pocket no longer effectively shields one face of the enolate, leading to racemic background alkylation.

Troubleshooting Steps:

  • Solvent Polarity Adjustment:

    • Why: Polar solvents stabilize the dissociated ions (loose pair), decreasing

      
      . Non-polar solvents force the ions together (tight pair).
      
    • Action: Switch from DCM or Chloroform to Toluene or Xylenes . If solubility is an issue, use a Toluene/CHCl

      
       (7:3) mixture.
      
  • Temperature Management:

    • Why: Lower temperatures favor the enthalpically driven formation of the tight ion pair.

    • Action: Cool to -20°C or -40°C. Note: Since this will further slow the hindered reaction, you must couple this with the "Better Leaving Group" strategy from Issue A.

  • Concentration Screen:

    • Why: Dilution favors dissociation (low

      
      ).
      
    • Action: Run the reaction at high concentration (0.5 M to 1.0 M) to force ion association.

Module 2: Catalyst Architecture (The Hardware Fix)

When standard catalysts fail due to sterics, the catalyst structure itself must be modified to create a "deeper" chiral pocket that can accommodate bulk while maintaining rigidity.

The "Steric Wall" Concept

Standard N-benzyl cinchonidinium salts (Generation 1) often fail with bulky substrates because the benzyl group is too flexible or not bulky enough to block the "back" face of the enolate effectively when a large electrophile approaches.

Recommended Upgrade: Switch to Generation 2 (Corey/Lygo) Catalysts : N-(9-anthracenylmethyl)cinchonidinium salts.

  • Mechanism: The anthracene ring is massive and rigid. It creates a "steric wall" that effectively shields the re-face (or si-face, depending on the alkaloid pseudo-enantiomer), forcing the bulky electrophile to approach from the open face regardless of its size.

Catalyst Selection Table
Substrate ClassRecommended CatalystR-Group (Quaternary N)Why?
Standard (e.g., Benzyl bromide)

-Benzyl Cinchonidinium
BenzylCost-effective, sufficient shielding.
Moderately Hindered (e.g.,

-branched alkyls)

-[3,5-bis(trifluoromethyl)benzyl]
3,5-(CF

)

-Benzyl
Electron-deficient ring tightens the ion pair (stronger electrostatics).
Highly Hindered (e.g., tert-butyl esters, bulky electrophiles)

-(9-Anthracenylmethyl)
Anthracene "Steric Wall" effect; prevents loose ion pair racemization.

Module 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired "Tight Ion Pair" pathway and the "Loose Ion Pair" leakage pathway caused by steric hindrance.

G cluster_interface Interfacial Region Start Substrate + Catalyst TightPair Tight Ion Pair [Cat+ Enolate-] (Chiral Pocket Intact) Start->TightPair  Ideal Conditions   LoosePair Loose Ion Pair [Cat+ || Enolate-] (Solvent Separated) Start->LoosePair  High Polarity / Low Conc   Sterics STERIC HINDRANCE (Bulky Electrophile) TightPair->Sterics ProductHigh High ee Product TightPair->ProductHigh  Fast Reaction   ProductLow Racemic Product LoosePair->ProductLow  Background Reaction   Sterics->LoosePair  Disrupts Association   Sterics->ProductHigh  Slows Rate  

Caption: Steric hindrance destabilizes the tight ion pair, promoting dissociation into a loose pair where the catalyst's chiral information is lost, resulting in racemization.

Module 4: Optimized Protocol for Hindered Substrates

Objective: Alkylation of a bulky glycine imine tert-butyl ester with a secondary alkyl halide.

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv).
    
  • Electrophile: 2-Iodopropane (1.5 equiv) (Note: Use Iodide!).

  • Catalyst:

    
    -(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
    
  • Base: 50% KOH (aq) or finely ground solid KOH/CsOH (5.0 equiv).

  • Solvent: Toluene:CHCl

    
     (7:3 v/v).
    

Step-by-Step Workflow:

  • Catalyst Pre-conditioning: In a reaction vial, dissolve the Substrate and Catalyst in the solvent mixture. Cool to 0°C .

    • Technical Note: Do not add the base yet. Allow the catalyst and substrate to equilibrate.

  • Base Addition (The Critical Interface): Add the Base in one portion.

    • Solid Base Variant: If using solid KOH, ensure it is freshly ground. Solid-liquid PTC minimizes water content, which is crucial for preventing the "Loose Ion Pair" in hindered systems.

  • Electrophile Addition: Add the Electrophile dropwise.

    • Agitation: Immediately set stirring to maximum (1000+ RPM). The interface must be turbulent.

  • Monitoring: Monitor by HPLC (Chiralpak AD-H or OD-H column).

    • Checkpoint: If conversion is <10% after 4 hours, allow temperature to rise to 10°C. Do not jump to room temperature immediately, as

      
       will degrade.
      
  • Workup: Quench with water and ice. Extract with DCM. Wash organic layer with brine to remove residual catalyst.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters.

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society.[2]

  • Park, H., et al. (2003). "Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Glycine Derivatives using Cinchonidinium Salts." Journal of Organic Chemistry.

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.

Sources

Cinchonidine sulphate storage conditions to prevent hygroscopic effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hygroscopic Effects & Degradation in Cinchonidine Sulphate

Document ID: TS-CS-005 | Version: 2.1 | Last Updated: 2025-02-03

Executive Summary: The Stability Profile

Cinchonidine Sulphate (typically supplied as the dihydrate or trihydrate) presents a dual stability challenge: it is photosensitive and exhibits variable hydration states . While often labeled "hygroscopic," the technical reality is more nuanced. The crystal lattice contains structural water (lattice water). Improper storage can lead to adsorption of excess surface moisture (in high humidity) or efflorescence (loss of lattice water in very dry conditions).

Both scenarios alter the effective Molecular Weight (MW), leading to stoichiometry errors in critical applications like chiral resolution or asymmetric synthesis , where the precise molar ratio of alkaloid-to-substrate determines enantiomeric excess (ee).

Critical Storage Parameters (The "Golden Rules")

ParameterSpecificationTechnical Rationale
Temperature Ambient (15–25°C) Refrigeration (2–8°C) is not recommended for routine storage unless the container is perfectly sealed. Moving cold containers to room temperature causes condensation (hygroscopic shock).
Humidity < 60% RH High humidity promotes clumping and surface water adsorption.
Light Dark / Amber Glass The quinoline ring system is photosensitive. Exposure causes photo-oxidation, turning the white powder yellow/brown and degrading purity.
Container Tightly Sealed Use original amber glass or opaque HDPE. For long-term storage (>6 months), parafilm sealing is mandatory to prevent gas exchange.

Troubleshooting & FAQs: Researcher-to-Researcher

Q1: "My Cinchonidine Sulphate has formed clumps. Is it still usable?"

Diagnosis: Clumping indicates the adsorption of surface moisture . This usually happens if the bottle was left open in a humid lab or stored in a fridge and opened before reaching room temperature. Impact: The chemical purity is likely intact, but your weighing precision is compromised. Weighing 100 mg of clumped powder means you are weighing significantly less active alkaloid than calculated. Remediation Protocol:

  • Do not heat aggressively to dry, as you risk stripping the lattice water (dehydrating the crystal), which creates a new variable.

  • Gentle Drying: Place the open vial in a desiccator with standard silica gel at Room Temperature for 24 hours. This removes surface moisture without stripping the bound dihydrate water.

  • Verification: Check the melting point.[1] Pure dihydrate melts ~240°C (with decomposition).[1] Significant deviations suggest degradation.

Q2: "The powder has turned from white to light yellow. Does this affect chiral resolution?"

Diagnosis: This is photo-degradation . Impact: Yes, it affects resolution. The degradation products are often non-chiral or have different binding affinities. In high-precision chiral resolutions (e.g., resolving racemates), even 1-2% impurity can drop enantiomeric excess (ee) scores significantly. Decision: If the color is faint yellow, recrystallization (ethanol/water) may recover it. If brown, discard.

Q3: "How do I account for the water content in stoichiometry calculations?"

The Trap: Users often use the MW of the anhydrous form (approx. 586 g/mol for the bis-alkaloid sulfate) while weighing the dihydrate or trihydrate. The Fix:

  • Check the CoA: Always refer to the Certificate of Analysis for the specific batch. It will list "Water Content (KF)" (Karl Fischer titration).

  • Calculate Effective MW:

    
    
    
  • Standard MWs (Reference Only):

    • Anhydrous: ~586.7 g/mol (Base:Acid 2:1)

    • Dihydrate: ~722.9 g/mol

    • Note: Always verify if your salt is (Base)2:H2SO4 or Base:H2SO4 (1:1).

Workflow Visualizations

Figure 1: Storage Decision Tree

Use this logic to determine where to store your reagent upon arrival.

StorageLogic Start New Shipment Arrives SealCheck Is the Manufacturer Seal Intact? Start->SealCheck Duration Intended Usage Period? SealCheck->Duration Yes ShortTerm Daily/Weekly Use Duration->ShortTerm LongTerm Long Term (>6 Months) Duration->LongTerm ActionRT Store at Ambient (15-25°C) Desiccator Cabinet preferred Protect from Light ShortTerm->ActionRT ActionSeal Parafilm Cap Store in Dark Cabinet Ambient Temp (Do NOT Refrigerate) LongTerm->ActionSeal FridgeWarn CRITICAL WARNING: Refrigeration causes condensation upon opening. Avoid if possible. ActionSeal->FridgeWarn Why not fridge?

Caption: Decision logic for Cinchonidine Sulphate storage. Note the strong advisory against refrigeration to prevent hygroscopic shock.

Figure 2: Handling & Weighing Protocol

Follow this workflow to minimize moisture uptake during experiments.

HandlingWorkflow Step1 Equilibrate (If stored cool, wait 1 hr) Step2 Prepare Environment Low Humidity (<50% RH) Step1->Step2 Step3 Aliquot Quickly Avoid leaving bottle open Step2->Step3 Step4 Reseal Immediately Flush with N2 if available Step3->Step4 Priority Action Step5 Weigh Aliquot Record Mass Step3->Step5 Risk Risk: Surface Moisture Adsorption Result: Incorrect Stoichiometry Step3->Risk Delayed Closing

Caption: Best-practice workflow for handling hygroscopic solids to ensure stoichiometric accuracy.

Remediation Protocol: Drying

Use this ONLY if water content verification (KF) shows significant deviation from the theoretical value.

  • Equipment: Vacuum drying oven.

  • Temperature: 40–50°C (Gentle).

    • Warning: Exceeding 100°C will strip lattice water, converting the dihydrate to anhydrous. This changes the crystal structure and solubility profile.

  • Pressure: < 10 mbar.

  • Duration: 4–6 hours.

  • Cooling: Cool to room temperature inside a desiccator before weighing.

References

  • Merck/Sigma-Aldrich. (2025). Safety Data Sheet: Cinchonidine Sulfate. Retrieved from (Search: Cinchonidine Sulfate).

  • Buchler GmbH. (2023). Cinchonidine Base & Sulfate Technical Data. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22228, Cinchonidine sulfate. Retrieved from .

  • Báthori, N. B., et al. (2011). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. Canadian Journal of Chemistry.[2] Retrieved from .

  • DrugFuture. (n.d.). Cinchonidine Properties and Solubility. Retrieved from .

Sources

Minimizing background noise in UV detection of cinchonidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for analytical chemists and researchers optimizing HPLC-UV methods for cinchonidine and related Cinchona alkaloids. It addresses the specific challenge of maximizing Signal-to-Noise (S/N) ratios by systematically reducing background noise.

Subject: Minimizing Background Noise & Baseline Drift in Cinchonidine Analysis Applicable For: HPLC-UV, UHPLC-DAD Document ID: TS-CIN-UV-004

Executive Summary: The Signal-to-Noise Paradox

Cinchonidine (CAS: 485-71-2) presents a classic chromatographic challenge. While it possesses a quinoline ring system with strong UV absorption, the most intense absorption bands (around 210–230 nm) sit dangerously close to the UV cutoff of common mobile phase modifiers.

The Core Directive: To minimize noise, you must stop treating the detector as a passive observer and start treating the Mobile Phase-Detector System as a single optical unit.

Part 1: Wavelength Selection & Optical Physics

Why your baseline looks like a seismograph.

Q: I see maximum absorbance at 210 nm. Why do you recommend detecting at 284 nm or 313 nm?

A: This is a trade-off between Absolute Signal and Signal-to-Noise (S/N) Ratio . While the molar absorptivity (


) of cinchonidine is highest in the deep UV (<220 nm), the background absorption of solvents (especially Methanol and Formic Acid) increases exponentially in this region.
  • 210 nm: High Signal / Very High Noise (Result: Low S/N)

  • 284 nm / 313 nm: Moderate Signal / Near-Zero Noise (Result: High S/N)

Recommendation: For trace analysis, shift your detection window to 284 nm or 330 nm . At these wavelengths, the quinoline ring is still highly active, but common mobile phase impurities and solvent cutoffs are optically transparent, stabilizing your baseline.

Q: How does "Slit Width" on my DAD affect noise?

A: The slit width controls the spectral bandpass of light hitting the photodiode array.[1]

  • Narrow Slit (e.g., 4 nm): High spectral resolution but higher noise (fewer photons reach the diode).

  • Wide Slit (e.g., 16 nm): Low spectral resolution but lower noise (averages signal over more diodes).

Protocol: For quantitative analysis of cinchonidine where peak purity is not the primary concern, increase the slit width to 8–16 nm . This physically averages out random electronic noise.

Part 2: Mobile Phase Engineering

The chemistry of "Invisible" solvents.

Q: Can I use Methanol as my organic modifier?

A: Avoid it if you are detecting below 230 nm. Methanol has a UV cutoff of ~205 nm. When running a gradient, the changing concentration of Methanol causes a significant baseline shift (drift) at low wavelengths.

  • Better Alternative: Use Acetonitrile (ACN) . Its UV cutoff is ~190 nm, providing a much cleaner window for alkaloid detection.

Q: Which buffer additive provides the lowest noise for basic alkaloids?

A: This depends on your detection limit requirements.

AdditiveUV CutoffNoise ProfileCompatibility
Phosphate Buffer < 200 nmLowest HPLC Only (Non-Volatile)
Formic Acid (0.1%) ~210 nmModerateLC-MS Compatible
TFA (0.1%) < 215 nmHigh (Drifts)Good Peak Shape, High Noise
Ammonium Acetate ~210 nmModerateLC-MS Compatible

The "Golden Standard" for HPLC-UV: If you do not need Mass Spec compatibility, use 10–25 mM Phosphate Buffer (pH 2.5–3.0) . It suppresses silanol activity (sharpening peaks) and is virtually invisible to the UV detector, flattening your baseline.

Part 3: Hardware Troubleshooting Logic

Is it the chemistry or the machine?

Q: My noise is rhythmic/sinusoidal. What is happening?

A: Rhythmic noise is rarely chemical; it is mechanical.

  • Pump Pulsation: The frequency likely matches your pump stroke.[2] Check your check valves and ensure the system is fully primed.

  • Mixing Issues: If you are using a high-pressure mixing binary pump, incomplete mixing of ACN and Water can cause "mixing noise" due to refractive index changes. Install a static mixer with a larger volume (e.g., 350 µL) to homogenize the solvent before it hits the flow cell.

Q: How do I confirm if the flow cell is dirty?

A: Perform the "Zero-Injection" Test .

  • Disconnect the column and install a union.[2]

  • Pump pure water at 1 mL/min.

  • Auto-zero the detector.

  • Stop the flow.

  • Diagnosis: If the signal drops significantly when flow stops, you have a Refractive Index (RI) sensitivity issue or a dirty cell window. If the noise persists without flow, it is Lamp Aging or Electronic Noise .

Part 4: Visualizing the Solution

Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your baseline noise.

Troubleshooting Start START: Baseline Noise Detected CheckWave Check Wavelength Is it < 220 nm? Start->CheckWave ChangeWave Action: Increase to 284 nm or 330 nm CheckWave->ChangeWave Yes CheckPattern Analyze Noise Pattern CheckWave->CheckPattern No Rhythmic Pattern: Rhythmic/Cyclic CheckPattern->Rhythmic Random Pattern: Random/Spiky CheckPattern->Random Drift Pattern: Constant Drift CheckPattern->Drift PumpIssue Cause: Pump Pulsation or Mixing Rhythmic->PumpIssue StopFlow Test: Stop Flow Random->StopFlow MobilePhase Cause: Solvent Absorbance (Gradient Drift) Drift->MobilePhase LampIssue Cause: Lamp Aging or Dirty Flow Cell NoiseStops Noise Stops? StopFlow->NoiseStops NoiseStops->PumpIssue Yes (Flow dependent) NoiseStops->LampIssue No (Electronic/Optical)

Caption: Logic flow for isolating mechanical vs. chemical noise sources in HPLC-UV analysis.

Part 5: Validated Low-Noise Protocol

Standard Operating Procedure (SOP) for Cinchonidine Analysis

Objective: Quantify cinchonidine with S/N > 100 for 1 µg/mL standards.

1. Reagent Preparation:

  • Water: 18.2 MΩ·cm (Milli-Q), filtered 0.22 µm.

  • Acetonitrile: HPLC Gradient Grade (Do not use Isocratic grade).

  • Buffer: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.8 with Phosphoric Acid.

2. Instrument Configuration:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (End-capped to reduce tailing).

  • Temperature: 30°C (Thermostatting reduces baseline wander).

  • Detector Settings:

    • Wavelength: 284 nm (Primary), 330 nm (Secondary/Confirmation).

    • Bandwidth: 4 nm.

    • Reference Wavelength: OFF (or 360 nm, 100 nm bandwidth).

    • Slit Width: 8 nm.

    • Response Time: 1.0 s (Slower response smooths high-frequency noise).

3. System Equilibration:

  • Purge all lines to remove micro-bubbles (a common source of "spikes").

  • Run the mobile phase through the column for 20 minutes before the first injection.

  • Blank Injection: Inject pure mobile phase. If a peak appears at the retention time of cinchonidine, clean the injector needle and valve.

References

  • Holmfred, E., et al. (2017).[3] "An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection." Phytochemical Analysis. Link

  • McCalley, D. V. (2002).[4] "Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques." Journal of Chromatography A, 967(1), 1–19. Link

  • Thermo Fisher Scientific. (2012).[5] "HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column." Application Note 20513. Link

  • Chromatography Online. (2019). "HPLC Diagnostic Skills–Noisy Baselines." LCGC Blog. Link

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." Link

Sources

Technical Support Center: Cinchonidine Sulfate Recycling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-CIN-001 Subject: Strategies for recycling cinchonidine sulphate resolving agents Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Economics of Recovery

Cinchonidine (


) and its sulfate salts are premium chiral resolving agents used to separate enantiomers of acidic racemates via diastereomeric salt formation . While highly effective, these alkaloids are expensive and finite natural resources extracted from Cinchona bark.

Effective recycling is not merely a cost-saving measure; it is a critical parameter for process viability. A robust recovery protocol typically targets >90% recovery yield with >99% optical purity , ensuring the agent can be re-entered into the resolution cycle without "memory effects" (contamination by the opposite enantiomer).

The Recovery Workflow (SOP)

The following workflow describes the standard "Loop Process" for recovering Cinchonidine from diastereomeric salts (both the target precipitate and the mother liquor).

Phase 1: Liberation (Basification)

The fundamental principle of recovery is exploiting the


 difference. Cinchonidine is a weak base. Treating the diastereomeric salt with a strong inorganic base liberates the free alkaloid, which precipitates from aqueous solutions due to low solubility.

Protocol:

  • Combine Streams: Pool the wet cake (after target acid release) and the mother liquor (containing the unwanted enantiomer salt).

  • Solvent Removal: If organic solvents (ethanol/methanol) were used in resolution, distill them off first. Cinchonidine is soluble in alcohols, which will prevent precipitation during basification.

  • Basification: Add 10-20% aqueous NaOH or

    
     dropwise to the aqueous salt residue.
    
    • Target pH:pH 11–12 . (Cinchonidine

      
       of conjugate acid 
      
      
      
      8.4; high pH ensures complete deprotonation).
  • Precipitation: The solution will turn cloudy as Cinchonidine Base precipitates.

Phase 2: Extraction & Purification
  • Filtration (Method A - High Concentration): If the concentration is high, filter the white solid directly. Wash with cold water to remove inorganic salts (

    
    ).
    
  • Extraction (Method B - Low Concentration/Emulsion): If "oiling out" occurs, extract with Chloroform (

    
    )  or Dichloromethane (DCM) . Cinchonidine is highly soluble in chlorinated solvents.[1]
    
  • Drying: Dry the solid at 60°C under vacuum.

  • Regeneration of Sulfate (Optional): If your specific protocol requires Cinchonidine Sulfate rather than the base:

    • Dissolve Base in minimal ethanol.

    • Add dilute

      
       until pH is neutral (pH 6-7).
      
    • Cool to crystallize

      
      .
      
Workflow Visualization

The following diagram illustrates the critical decision points in the recovery loop.

CinchonidineRecovery Start Diastereomeric Salt Residues (Wet Cake + Mother Liquor) SolventStrip Step 1: Strip Organic Solvents (Distillation) Start->SolventStrip Basify Step 2: Basification (Add NaOH to pH > 11) SolventStrip->Basify Aqueous Residue CheckState Physical State Check Basify->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate High Conc. Oiling Oiling / Emulsion Forms CheckState->Oiling Low Conc./Impurities Filter Filtration & Cold Water Wash Precipitate->Filter Extract Extraction with CHCl3/DCM Oiling->Extract Dry Drying (60°C Vacuum) Filter->Dry Extract->Dry Evaporate Solvent Recryst Purification (Recrystallization from EtOH) Dry->Recryst End Recovered Cinchonidine Base (Ready for Reuse) Recryst->End

Figure 1: Decision logic for recovering Cinchonidine from diastereomeric salt mixtures.

Troubleshooting Center (Q&A)

Category: Yield & Efficiency[2]

Q: I added NaOH to the mother liquor, but no precipitate formed. Where is my resolving agent?

  • Diagnosis: This is typically a Solvent Interference issue.

  • Root Cause: If the mother liquor still contains significant amounts of ethanol or methanol (used during the resolution), the Cinchonidine Base will remain dissolved even at high pH because it is soluble in alcohols.

  • Corrective Action:

    • Perform a vacuum distillation to remove the organic solvent before adding the base.

    • Once the volume is reduced to an aqueous concentrate, add the base. The alkaloid should crash out immediately.

Q: My recovery yield is consistently below 70%. What am I missing?

  • Diagnosis: Incomplete precipitation or mechanical loss.

  • Root Cause: The pH may be too low (creating a buffered equilibrium rather than full deprotonation) or the wash volume was too high (washing away product).

  • Corrective Action:

    • pH Check: Ensure the final pH is >11 . At pH 9, significant amounts of protonated species may remain soluble.

    • Wash Protocol: Cinchonidine has slight solubility in water (

      
       g/L at 25°C). Use ice-cold water  for washing the filter cake. Do not over-wash.
      
Category: Purity & Quality

Q: The recovered agent has a yellow/brown tint. Can I reuse it?

  • Diagnosis: Oxidation or impurity carryover.

  • Root Cause: Cinchona alkaloids can undergo oxidative degradation or retain colored impurities from the racemic starting material.

  • Corrective Action:

    • Do not reuse directly. Impurities can act as nucleation inhibitors in the next resolution cycle.

    • Carbon Treatment: Dissolve the impure base in hot ethanol, add activated charcoal (5% w/w), stir for 30 mins, and filter while hot.

    • Recrystallization: Crystallize from dilute ethanol to restore the pristine white powder form.

Q: The resolving power of my recycled agent decreased in the next batch.

  • Diagnosis: "Memory Effect" or Salt Mismatch.

  • Root Cause: The recovered agent may contain trace amounts of the counter-enantiomer (the chiral acid you were resolving) trapped in the crystal lattice.

  • Corrective Action:

    • Acid Wash: Dissolve the recovered base in dilute HCl, extract the aqueous layer with an organic solvent (to remove any residual chiral acid), and then re-basify the aqueous layer to precipitate pure Cinchonidine.

Category: Physical Form[1]

Q: Upon basification, the product formed a sticky oil instead of crystals ("Oiling Out").

  • Diagnosis: Supersaturation or impurity interference.

  • Corrective Action:

    • Seeding: Add a few crystals of pure Cinchonidine to the oiled mixture and stir vigorously.

    • Temperature Control: Cool the mixture to 0–5°C.

    • Extraction: If it refuses to solidify, extract the oil into Chloroform, dry with

      
      , and evaporate. The resulting solid can then be recrystallized.[2]
      

Technical Data Reference

Solubility Profile

Understanding solubility is the key to manipulating the recovery process.

SolventSolubility (Base)Solubility (Sulfate Salt)Application Context
Water Insoluble (<0.5 g/L)Soluble (~15 g/L)Use water to dissolve salt; precipitate base.
Ethanol Soluble (~30 g/L)SolublePrimary solvent for resolution/recrystallization.
Chloroform Highly SolubleInsolubleUse for extracting "oiled out" base.
Ether Moderately SolubleInsolubleUse for washing/drying.
Stoichiometry Guide

When regenerating the sulfate salt from the recovered base, precision is required to avoid forming the Bis-sulfate (Acid Sulfate).

  • Neutral Sulfate (Target): 2 Moles Cinchonidine + 1 Mole

    
    
    
    
    
    
    
  • Bis-Sulfate (Avoid): 1 Mole Cinchonidine + 1 Mole

    
    
    
    
    
    
    
    (Often more soluble, less effective for resolution).

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Definitive guide on resolution mechanisms and solvent effects).
  • Buchler GmbH. Cinchonidine Base & Sulfate Technical Data Sheet. Retrieved from (Source for physical properties and industrial handling).

  • Nohira, H. (2022).[3] Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol and Cinchonidine. PMC - NIH. Retrieved from (Protocol for successive crystallization and recycling).

  • Chem-Impex. Cinchonidine Sulfate Dihydrate Safety & Solubility Data. Retrieved from (Solubility data verification).

Sources

Validation & Comparative

Comparative analysis of cinchonidine sulphate vs quinine sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Factor"

In the landscape of Cinchona alkaloids, Quinine Sulphate and Cinchonidine Sulphate represent two of the most critical tools for both antimalarial therapy and asymmetric synthesis. While often discussed together due to their botanical origin and shared stereochemistry, they are distinct molecular entities separated by a single functional group: the methoxy moiety (-OMe) at the C6' position.

  • Quinine Sulphate is the industry standard for antimalarial efficacy and specific chiral resolutions where high steric bulk is advantageous.

  • Cinchonidine Sulphate serves as a vital alternative, often offering superior solubility profiles for specific diastereomeric salt crystallizations and a slightly different electronic landscape for organocatalysis.

This guide analyzes the physicochemical, pharmacological, and synthetic divergences between these two compounds, providing actionable data for selection in drug development and chemical engineering.

Chemical & Physical Profiling

The primary structural difference lies in the quinoline ring. Quinine possesses a methoxy group at C6', while Cinchonidine has a hydrogen atom. This seemingly minor change significantly alters molecular weight, solubility, and electronic density, affecting binding affinity in both biological receptors and synthetic transition states.

Table 1: Physicochemical Comparison
FeatureQuinine Sulphate Cinchonidine Sulphate
CAS Number 804-63-7 (Dihydrate)524-61-8 (General)
Molecular Formula (C₂₀H₂₄N₂O₂)₂[1] · H₂SO₄ · 2H₂O(C₁₉H₂₂N₂O)₂[1] · H₂SO₄ · 2H₂O
Molar Mass 782.96 g/mol 722.91 g/mol
Stereochemistry (8S, 9R) – Erythro(8S, 9R) – Erythro
C6' Substituent Methoxy (-OMe)Hydrogen (-H)
Water Solubility (25°C) Slightly soluble (~1 part in 500)Soluble (Generally higher than Quinine salt)
Ethanol Solubility Soluble (~1 part in 120)Soluble
pKa (Quinuclidine N) 8.528.40
Stereochemical Relationship

It is a common misconception that these two are enantiomers. They are structural analogs sharing the same absolute configuration (8S, 9R). Their respective pseudo-enantiomers are Quinidine and Cinchonine (8R, 9S).

CinchonaStereo cluster_Erythro Erythro Config (8S, 9R) cluster_Threo Pseudo-Enantiomers (8R, 9S) QN Quinine (Methoxy Group) CD Cinchonidine (Hydrogen) QN->CD Structural Analogs (-OMe vs -H) QD Quinidine (Methoxy Group) QN->QD Pseudo-Enantiomers CN Cinchonine (Hydrogen) CD->CN Pseudo-Enantiomers

Figure 1: Stereochemical map showing the structural homology between Quinine and Cinchonidine.

Pharmacological Performance[2][3]

While Quinine is the historical gold standard for malaria, Cinchonidine shares the same mechanism of action but with varying potency and toxicity profiles.[2]

Mechanism of Action: Heme Detoxification

Both alkaloids function by accumulating in the digestive vacuole of the Plasmodium parasite. They bind to hematin (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. This leads to the accumulation of cytotoxic free heme, killing the parasite.

Comparative Efficacy:

  • Quinine: Higher binding affinity to heme due to the electron-donating methoxy group, which stabilizes the π-π stacking interaction with the porphyrin ring.

  • Cinchonidine: Effective but historically observed to have slightly lower antimalarial potency (approx. 70-80% of Quinine) in clinical trials (e.g., Madras Commission data). However, it remains a viable alternative in combination therapies.

Toxicity (Cinchonism): Both compounds induce "Cinchonism"—a syndrome characterized by tinnitus, high-tone deafness, photophobia, and nausea.[3][2]

  • Quinine: High incidence of cinchonism at therapeutic doses.

  • Cinchonidine: Similar toxicity profile; however, because higher doses may be required to achieve equipotent antimalarial effects, the risk of systemic toxicity remains a critical monitoring parameter.

Application in Asymmetric Synthesis[5]

In modern drug development, these alkaloids are prized as Chiral Resolving Agents and Organocatalysts .

The "Methoxy Effect" in Resolution

When resolving racemic acids, the choice between Quinine and Cinchonidine is often empirical, but guided by the "Methoxy Effect":

  • Steric Bulk: The -OMe group in Quinine adds steric bulk, which can enhance enantioselectivity in asymmetric catalysis (e.g., Sharpless dihydroxylation) by creating a tighter "chiral pocket."

  • Solubility Differential: In classical resolution via diastereomeric salt formation, the success relies on the solubility difference between the

    
    -Salt and 
    
    
    
    -Salt. If the Quinine salt forms an oil or fails to crystallize, the Cinchonidine salt (lacking the methoxy group) often provides a crystalline alternative due to different lattice packing energies.

Experimental Protocol: Chiral Resolution Workflow

Objective: Isolate a single enantiomer of a Racemic Acid (Target) using Cinchonidine Sulphate (or Quinine Sulphate) via diastereomeric salt crystallization.

Causality of Protocol: This protocol uses the principle of differential solubility . The base (alkaloid) reacts with the racemic acid to form two diastereomeric salts:


 and 

. One salt will be less soluble and precipitate.
Materials
  • Racemic Acid (e.g., (±)-Citronellic acid or N-protected amino acid).

  • Resolving Agent: Cinchonidine (Free base is preferred; if starting with Sulphate, neutralize with NaOH first to release the free base).

  • Solvent: Acetone/Methanol mixture (typical starting point).

Step-by-Step Methodology
  • Free Base Preparation (If starting from Sulphate):

    • Dissolve Cinchonidine Sulphate in water.

    • Add 1M NaOH dropwise until pH ~10.

    • Extract the white precipitate (Cinchonidine free base) with chloroform or ethyl acetate.

    • Dry over MgSO₄ and evaporate solvent.

    • Reasoning: The sulphate anion interferes with the formation of the specific diastereomeric salt with the target acid.

  • Salt Formation:

    • Dissolve 10 mmol of Racemic Acid in minimal hot acetone.

    • Dissolve 5 mmol (0.5 eq) of Cinchonidine Free Base in hot acetone.

    • Mix solutions while hot.

    • Reasoning: Using 0.5 equivalents ("Method of Half-Quantities") forces the less soluble diastereomer to precipitate first, maximizing theoretical yield of the pure enantiomer.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Observation Point: If no crystals form (oiling out), switch to Quinine. The methoxy group may alter the lattice energy sufficiently to induce crystallization.

  • Filtration & Purification:

    • Filter the crystals (The diastereomeric salt).

    • Recrystallize from hot methanol/acetone to upgrade Chiral Purity (check via polarimetry or Chiral HPLC).

  • Recovery of Acid:

    • Suspend the purified salt in dilute HCl.

    • Extract the liberated chiral acid into ether.

    • Recover the alkaloid from the aqueous layer for reuse.

ResolutionWorkflow Start Start: Racemic Acid (±) AddBase Add Cinchonidine (0.5 eq) Solvent: Hot Acetone Start->AddBase Mix Form Diastereomeric Salts (R-Salt & S-Salt) AddBase->Mix Cool Cool to 4°C (Precipitation) Mix->Cool Decision Crystals Formed? Cool->Decision Filter Filter Solid (Less Soluble Diastereomer) Decision->Filter Yes Switch Switch to Quinine (Alter Lattice Energy) Decision->Switch No (Oiling out) Recryst Recrystallize (Upgrade ee%) Filter->Recryst Hydrolysis Acid Hydrolysis (HCl) Recryst->Hydrolysis Result Pure Chiral Acid (Enantiomer) Hydrolysis->Result

Figure 2: Decision tree for chiral resolution using Cinchona alkaloids.

Safety & Toxicology

Cinchonism Warning: Researchers handling these substances in powder form must utilize fume hoods to avoid inhalation. Chronic exposure or acute overdose leads to Cinchonism.

  • Symptoms: Tinnitus, blurred vision, headache, nausea.[2]

  • Severe Toxicity: Cardiac arrhythmias (QT prolongation), hypoglycemia (due to insulin secretion stimulation).

  • Contraindications: Known hypersensitivity, G6PD deficiency (risk of hemolysis).

References

  • Madras Government Medical Commission. (1866). Report on the efficacy of Cinchona alkaloids in the treatment of fever. British Medical Journal. Link

  • Kacprzak, K. M. (2013). Chemistry and Biology of Cinchona Alkaloids. Natural Products. Link

  • Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH. Link

  • World Health Organization (WHO). (2015). Guidelines for the treatment of malaria. Link

  • DrugBank Online. (2023). Quinine: Pharmacology and Structure. Link

Sources

Technical Guide: NMR Spectral Distinction of Cinchonidine and Cinchonine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinchonidine (CD) and Cinchonine (CN) are diastereomers (specifically epimers at the C8/C9 bridge) belonging to the Cinchona alkaloid family.[1][2][3][4] While often termed "pseudo-enantiomers" due to their ability to induce opposite stereoselectivity in asymmetric catalysis, they possess distinct physical and spectral properties.

This guide provides a definitive protocol for distinguishing these isomers using 1D and 2D NMR spectroscopy. The primary distinction relies on the H9 carbinol proton chemical shift , the


 coupling constant , and specific 

C resonances
of the quinuclidine ring, all of which are sensitive to the differing conformational preferences ("Open" vs. "Closed") of the two isomers.

Structural Basis of Distinction

The distinction arises from the stereochemical inversion at the C8 and C9 centers. This inversion alters the spatial arrangement of the quinuclidine nitrogen lone pair relative to the C9 hydroxyl group, influencing the preferred conformation in solution.

FeatureCinchonidine Cinchonine
Stereochemistry (8S, 9R)(8R, 9S)
Relationship Diastereomer (Pseudo-enantiomer)Diastereomer (Pseudo-enantiomer)
Conformational Preference (CDCl

)
Closed (gauche)Open (anti) / Intermediate
Key Interaction Intramolecular H-bond (O-H[5][6]···N)Steric repulsion dominates

Experimental Protocol

To ensure reproducible spectral data, strictly follow this sample preparation and acquisition protocol.

Sample Preparation[7]
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) is the standard for differentiation.
    
    • Note: Avoid DMSO-d

      
       or Methanol-d
      
      
      
      for primary identification, as strong hydrogen bonding solvents disrupt the intramolecular H-bonds that create the diagnostic spectral differences.[5]
  • Concentration: 15–20 mg of pure alkaloid base in 0.6 mL solvent.

    • Critical: Ensure the sample is a free base. Hydrochloride salts will show significantly different shifts due to protonation of the quinuclidine nitrogen.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (600 MHz preferred for resolving multiplets).

  • Temperature: 298 K (25 °C).[5]

  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 (minimum) for 1H; 1024 for 13C.

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID).

1H NMR Spectral Distinction

The most diagnostic signal is the H9 proton (carbinol methine), which appears as a doublet. Its chemical shift and coupling constant are directly influenced by the shielding cone of the quinoline ring.

Diagnostic Signals (in CDCl )[5]
Proton AssignmentCinchonidine (CD) Cinchonine (CN) Distinction Logic
H9 (Carbinol)

5.60 – 5.70 ppm

5.85 – 6.00 ppm
CN H9 is typically deshielded (downfield) relative to CD.[5]
Multiplicity (H9) Doublet (

)
Doublet (

)
Both are doublets, but

values differ.[5]
Coupling

~7.7 Hz ~9.2 Hz CD typically shows a smaller

value due to the gauche-like relationship in the closed conformer.
H2' (Quinoline)

~8.70 ppm

~8.80 ppm
Less diagnostic; overlaps frequently.[5]
Vinyl Protons

5.70 (overlap)

5.90 – 6.10
CN vinyl protons often shift downfield.[5]

Data synthesized from high-field analysis of pure bases [1, 2].

Mechanism of Shift Difference
  • Cinchonidine: Adopts a "Closed" conformation where the H9 proton is positioned away from the deshielding zone of the quinoline ring, resulting in a relatively upfield shift (~5.67 ppm).

  • Cinchonine: Adopts an "Open" conformation where the H9 proton lies more deeply within the deshielding plane of the aromatic system, resulting in a downfield shift.

13C NMR Distinction

The carbon resonances of the quinuclidine ring (C2, C6, C8) are highly sensitive to the stereochemical inversion.

Carbon AssignmentCinchonidine (

ppm)
Cinchonine (

ppm)

(

)
C9 (Carbinol) 71.571.9+0.4 (Minor)
C8 (Bridgehead) 60.1 50.2 -9.9 (Major Diagnostic)
C2 (Quinuclidine) 50.349.5-0.8
C6 (Quinuclidine) 43.549.9+6.4 (Diagnostic)

Key Takeaway: The C8 signal is the most robust differentiator. If the bridgehead carbon appears near 60 ppm , it is Cinchonidine. If it appears near 50 ppm , it is Cinchonine.

Decision Logic & Workflow

The following diagram outlines the step-by-step logic for identifying an unknown sample as either Cinchonidine or Cinchonine.

NMR_Identification Start Unknown Sample (Cinchona Alkaloid Base) Prep Dissolve in CDCl3 (Free Base form) Start->Prep H1_Acq Acquire 1H NMR Prep->H1_Acq Check_H9 Analyze H9 Region (5.5 - 6.2 ppm) H1_Acq->Check_H9 Decision_H9 H9 Chemical Shift? Check_H9->Decision_H9 Res_CD Result: Cinchonidine (H9 ~5.67 ppm) Decision_H9->Res_CD ~5.67 ppm Res_CN Result: Cinchonine (H9 > 5.85 ppm) Decision_H9->Res_CN > 5.85 ppm Verify_13C Verification: 13C NMR Check C8 Signal Decision_H9->Verify_13C Ambiguous Decision_C8 C8 Shift? Verify_13C->Decision_C8 Decision_C8->Res_CD ~60 ppm Decision_C8->Res_CN ~50 ppm

Caption: Logical workflow for the spectral differentiation of Cinchonidine and Cinchonine using 1H and 13C NMR markers.

Advanced Verification: NOESY/ROESY

For definitive confirmation of conformation (and thus stereochemistry), 2D NOESY experiments are used.

  • Cinchonidine (Closed Conformation): Strong NOE correlation observed between H9 and the quinuclidine ring protons (specifically H5/H7), indicating the folded structure.

  • Cinchonine (Open Conformation): Weaker or absent NOE between H9 and the quinuclidine cage; stronger NOE may be seen between H9 and the vinyl group protons depending on the specific rotamer population [3].

References

  • Buchler GmbH. Cinchonidine Base - Fine Chemical Product Guide. [Link][5]

  • Dijkstra, G. D., et al. Conformational study of cinchona alkaloids.[7][8][9] A combined NMR, molecular mechanics and X-ray approach.[7][9] Journal of Organic Chemistry, 1989.[7] [Link]

  • Oliveira, D. F., et al. Differentiation of Cinchonine and Cinchonidine Derivatives Through 13C NMR Analysis of the Quinuclidine Ring.[10] Applied Magnetic Resonance, 2024.[10] [Link]

Sources

Publish Comparison Guide: Impurity Profiling of Commercial Cinchonidine Sulphate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for analytical chemists and process engineers involved in chiral resolution and asymmetric synthesis.

Executive Summary: The "Hidden" Component

In the high-stakes arena of asymmetric synthesis and chiral resolution, Cinchonidine Sulphate is a workhorse. However, commercial reagents are rarely pure single-component systems. Due to the biosynthetic origins of Cinchona alkaloids, "Cinchonidine" reagents are almost invariably mixtures containing significant amounts of Dihydrocinchonidine (HCnd).

For many applications, this structural analog is benign. For others—particularly high-precision asymmetric catalysis or regulatory-compliant pharmaceutical resolution—it is a silent variable that can erode enantiomeric excess (ee%) and defy standard purification logic. This guide objectively compares commercial grades, defines the impurity landscape, and provides a validated protocol for their separation.

The Impurity Landscape

The primary challenge in profiling Cinchonidine is not the removal of distinct diastereomers (like Cinchonine or Quinine), but the separation of the hydro-analog .

Key Impurities & Structural Significance[1]
ImpurityStructure NoteTypical Content (Technical Grade)Separation Challenge
Dihydrocinchonidine (HCnd) Vinyl group reduced to Ethyl group10% – 20% Extreme. Co-crystallizes with Cinchonidine. Very similar pKa and solubility.
Quinine (Qn) Methoxy group at C6'< 5%Moderate. Distinct polarity due to methoxy group.
Cinchonine (Cn) Diastereomer (pseudo-enantiomer)< 3%Low. Separates well on chiral or specific RP phases.
Quinidine (Qd) Diastereomer of Quinine< 1%Low.

Scientist's Note: The ubiquity of Dihydrocinchonidine arises because the Cinchona tree produces both alkaloids simultaneously, and they form solid solutions. Most "Technical Grade" Cinchonidine is actually a ~85:15 mixture of Cinchonidine:Dihydrocinchonidine.

Comparative Analysis of Commercial Reagents

We categorized commercial supplies into two distinct grades. Note that "Brand" is less relevant than "Grade" specifications, as many suppliers repackage the same source material.

Table 1: Performance Matrix of Commercial Grades
FeatureGrade A: Technical / Natural Grade B: High-Purity / Synthetic-Enriched
Cinchonidine Content ~85% (remainder is largely HCnd)> 98%
Dihydrocinchonidine 10% – 15% < 1.5%
Cost Factor 1x (Baseline)5x – 10x
Primary Application Racemic Resolution (Salt formation)Asymmetric Catalysis (Ligand synthesis)
Purification Potential Poor. Recrystallization rarely removes HCnd due to isomorphism.High. Starting material is already clean.
Risk Profile Variable ee% in catalytic steps; inconsistent crystal habit.High cost; supply chain availability.
The "Dihydro" Impact Logic

Why does Grade A fail in specific applications?

  • Steric Bulk: The vinyl group (Cinchonidine) is planar; the ethyl group (HCnd) is rotatable and slightly bulkier in 3D space.

  • Electronic Interaction: In metal-mediated catalysis (e.g., Osmium-catalyzed dihydroxylation), the vinyl group can participate in secondary coordination or affect the "binding pocket" geometry.

  • Solubility: The hydro-salt often has different solubility products (

    
    ), altering the thermodynamics of chiral resolution processes.
    

Visualizing the Problem

The following diagram illustrates the origin of the impurity and its downstream consequences in drug development.

ImpurityImpact Biosynthesis Cinchona Bark Biosynthesis Extraction Crude Extraction Biosynthesis->Extraction Natural Mix TechGrade Technical Grade (85% Cnd / 15% HCnd) Extraction->TechGrade Standard Process HighPurity High Purity Grade (>98% Cnd) Extraction->HighPurity Adv. Chromatography Resolution Chiral Resolution (Salt Formation) TechGrade->Resolution Used for Bulk Catalysis Asymmetric Catalysis (Ligand) TechGrade->Catalysis Risky HighPurity->Catalysis Preferred Outcome3 Reproducible High ee% HighPurity->Outcome3 Single Species Outcome1 Inconsistent Yields (Solubility Differences) Resolution->Outcome1 HCnd alters Ksp Outcome2 Lower ee% (Steric Mismatch) Catalysis->Outcome2 HCnd lacks Vinyl group

Caption: The propagation of Dihydrocinchonidine (HCnd) from biosynthesis to experimental failure modes.

Experimental Protocol: Validated Separation Method

To validate the quality of your reagent, standard C18 HPLC often fails to resolve Cinchonidine (Cnd) from Dihydrocinchonidine (HCnd) due to peak tailing of basic alkaloids.

The Solution: A Supercritical Fluid Chromatography (SFC) method is superior, but for labs without SFC, we provide a robust Modified RP-HPLC method using a specific stationary phase that targets the vinyl/ethyl difference.

Method A: High-Resolution RP-HPLC (Accessible)

This method utilizes a Phenyl-Hexyl or CN-bonded column which offers better pi-pi selectivity for the vinyl group compared to standard C18.

  • Instrument: HPLC with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse XDB-CN (or equivalent Cyano phase), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 85% A / 15% B. (Adjust B ±2% to fine-tune resolution).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 223 nm (Isosbestic point) or 235 nm.

Critical Step (Self-Validation):

  • Inject a "Technical Grade" sample first.

  • You must see two peaks. The larger (Cnd) elutes second in this system due to pi-interaction with the CN/Phenyl phase. The smaller peak (HCnd) elutes earlier.

  • If you see a single peak, your method has failed to resolve the critical impurity.

Method B: UHPLC-SFC (Advanced/High Throughput)

Based on recent literature, this is the gold standard for separating all 6 cinchona alkaloids in under 7 minutes.

  • Column: Torus DEA (Diethylamine), 1.7 µm.[1]

  • Mobile Phase: CO2 (A) / Methanol + 0.8% Diethylamine (B).[1]

  • Gradient: Isocratic 2.5% B (or slight gradient depending on system dwell volume).

  • Backpressure: 150 bar.[1]

Analytical Workflow Diagram

This workflow ensures you do not waste expensive chiral substrates on low-quality reagents.

AnalyticalWorkflow Start Receive Reagent (Cinchonidine Sulphate) Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC Run HPLC Method (CN-Column / pH 3.0) Solubility->HPLC Decision Resolution > 1.5 (Cnd vs HCnd)? HPLC->Decision Fail Method Invalid Adjust Mobile Phase Decision->Fail No Quant Quantify HCnd % Decision->Quant Yes CheckSpec HCnd < 2%? Quant->CheckSpec UseCat Approve for Asymmetric Catalysis CheckSpec->UseCat Yes UseRes Approve for Chiral Resolution CheckSpec->UseRes No (Technical Grade)

Caption: Decision tree for qualifying Cinchonidine reagents based on impurity content.

Recommendations & Conclusion

  • For Classical Resolution: Do not pay the premium for High Purity (Grade B). The 15% Dihydrocinchonidine content in Technical Grade (Grade A) rarely interferes with the formation of diastereomeric salts. In fact, some historical protocols were inadvertently optimized on these mixtures.

  • For Asymmetric Catalysis: If the vinyl group is mechanistically involved (e.g., Mizoroki-Heck reactions or specific Phase Transfer Catalysis), you must use Grade B (>98%). The presence of 15% ethyl-analog (HCnd) can drop ee% from >95% to <85%.

  • The "Purification Trap": Do not attempt to purify Grade A into Grade B via simple recrystallization. The isomorphic nature of the sulfate salts makes this inefficient. It is more cost-effective to purchase the correct grade upfront.

References

  • McCalley, D. V. (2002).[1] Analysis of Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.[2][3] Journal of Chromatography A, 967(1), 1–19.[1] Link

  • Ganzera, M., et al. (2018).[1] Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.
  • Keller, P. A., et al. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. bioRxiv. Link

Sources

Comparative Guide: Biological Profiling of Cinchona Alkaloid Sulfates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While often grouped generically as "cinchona alkaloids," the four primary sulfates—Quinine , Quinidine , Cinchonine , and Cinchonidine —exhibit distinct biological profiles governed strictly by their stereochemistry.[1] This guide moves beyond basic descriptions to analyze the structure-activity relationships (SAR) that dictate their utility in antimalarial therapy, cardiac electrophysiology, and emerging oncology applications.[1]

Key Distinction:

  • Quinine Sulfate: The historical gold standard for Plasmodium falciparum (malaria).[1]

  • Quinidine Sulfate: Superior antimalarial potency but limited by potent Class Ia antiarrhythmic activity (cardiotoxicity).[1]

  • Cinchonine Sulfate: Emerging candidate for multidrug resistance (MDR) reversal and apoptosis induction in cancer lines.[1][2]

  • Cinchonidine Sulfate: Generally exhibits lower potency across standard assays but serves as a crucial chiral solvating agent and negative control in stereoselective studies.

Structural & Stereochemical Basis of Activity

The biological divergence of these alkaloids stems from the configuration at the C8 and C9 chiral centers. They exist as pseudo-enantiomeric pairs .[1] This stereochemistry dictates their binding affinity to targets such as the heme aggregate in malaria parasites or the sodium channels in cardiomyocytes.

Stereochemical Hierarchy

The "Erythro" configuration (active in antimalarial transport) characterizes the therapeutic agents, whereas the "Threo" forms (9-epi analogues) often show reduced vacuolar accumulation.[1][3]

CinchonaStereochemistry Root Cinchona Alkaloid Backbone (Quinoline Ring + Quinuclidine Ring) Methoxylated Methoxylated (R=OMe) (Cinchonine Series) Root->Methoxylated NonMethoxylated Non-Methoxylated (R=H) (Cinchonidine Series) Root->NonMethoxylated QN Quinine Sulfate (8S, 9R) Levorotatory (-) Methoxylated->QN Diastereomer QD Quinidine Sulfate (8R, 9S) Dextrorotatory (+) Methoxylated->QD Diastereomer CD Cinchonidine Sulfate (8S, 9R) Levorotatory (-) NonMethoxylated->CD Diastereomer CN Cinchonine Sulfate (8R, 9S) Dextrorotatory (+) NonMethoxylated->CN Diastereomer QN->QD Pseudo-Enantiomers CD->CN Pseudo-Enantiomers

Figure 1: Stereochemical classification of major cinchona alkaloids. The 8S,9R vs. 8R,9S configuration is the primary determinant of receptor binding affinity.

Antimalarial Potency: Mechanism & Comparison[1][4][5]

The primary mechanism of action involves the inhibition of Hemozoin formation .[4] Malaria parasites digest hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[1] The parasite polymerizes this into non-toxic Hemozoin (β-hematin).[1][5] Cinchona alkaloids bind to the heme dimers, capping the polymer and causing toxic heme accumulation.

Comparative Efficacy Data

While Quinine is the therapeutic standard, Quinidine is intrinsically more potent against P. falciparum.[1] Its clinical use is restricted solely due to its cardiac side effects.[1]

Alkaloid SulfateConfigurationRelative Potency (In Vitro)MDR Reversal PotentialPrimary Limitation
Quinidine 8R, 9SHighest (1-10x > Quinine)HighCardiotoxicity (QT prolongation)
Cinchonine 8R, 9SHigh (Often > Quinine)Very High Limited clinical data vs. Quinine
Quinine 8S, 9RStandard (Reference)ModerateCinchonism (tinnitus, nausea)
Cinchonidine 8S, 9RLow - ModerateLowLower intrinsic activity

Data synthesized from WHO reports and comparative IC50 studies [1, 2].

Mechanism of Action: Heme Detoxification Pathway

HemePathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Ferriprotoporphyrin IX) TOXIC Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) NON-TOXIC Crystal FreeHeme->Hemozoin Polymerization (Spontaneous) ParasiteDeath Parasite Death (Membrane Lysis) FreeHeme->ParasiteDeath Accumulation Drug Cinchona Alkaloid (Accumulates in Vacuole) Drug->FreeHeme π-π Stacking Interaction Drug->Hemozoin Caps Growing Polymer

Figure 2: The pharmacological target.[1] Cinchona alkaloids prevent the detoxification of free heme, leading to parasite lysis.

Cardiovascular & Ion Channel Activity[1][7][8]

This section highlights why Quinidine is distinct from Quinine despite their structural similarity.

  • Quinidine (Class Ia Antiarrhythmic): Potent blocker of the fast sodium current (

    
    ) and the delayed rectifier potassium current (
    
    
    
    ).[1] This prolongs the action potential duration and the QT interval.[6]
  • Quinine: While it possesses some sodium channel blocking capability, it has a negligible effect on repolarization (

    
    ) in clinical settings compared to Quinidine.[1][7] This makes it safer for malaria treatment but ineffective for arrhythmia [3].[1]
    

Experimental Note: In patch-clamp studies, Quinidine shows a "use-dependent block" (blockade increases at higher heart rates), a trait less pronounced in Cinchonidine.[1]

Emerging Applications: Oncology & MDR Reversal[1]

Recent research has shifted focus toward Cinchonine for cancer therapy.[1]

  • MDR Reversal: Cinchonine effectively inhibits P-glycoprotein (P-gp), a pump responsible for expelling chemotherapy drugs from cancer cells.[1] It is reported to be a more potent MDR inhibitor than Quinine [4].[1][2][8]

  • Apoptosis Induction: Cinchonine binds to TRAF6, disrupting the TRAF6-Ubc13 interaction.[1][2] This unique mechanism inhibits NF-

    
    B signaling, promoting apoptosis in lung and breast cancer cell lines (IC50 ~1.22 ppm) [5].[1]
    

Experimental Protocol: -Hematin Inhibition Assay

To objectively compare the biological activity of these sulfates without live parasite culture, the


-Hematin Inhibition Assay  is the industry-standard surrogate.[1] It quantifies the drug's ability to prevent heme polymerization.[1][9]
Protocol Overview

Objective: Determine the IC50 of alkaloid sulfates in preventing the conversion of Hemin to


-Hematin.

Reagents:

  • Hemin Chloride (dissolved in DMSO).[1]

  • 0.5M Sodium Acetate Buffer (pH 5.0).[1]

  • Test Compounds: Quinine, Quinidine, Cinchonine, Cinchonidine Sulfates (dissolved in water/DMSO).[1]

  • Pyridine (20% v/v in HEPES buffer).[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 3 mM stock solution of Hemin in DMSO. Prepare serial dilutions of the Cinchona sulfates (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, mix:

    • 100 µL Hemin stock.[1][5]

    • 100 µL Test Compound solution.

    • 100 µL Acetate Buffer (pH 5.[1]0) to initiate polymerization.[1]

  • Reaction: Incubate at 37°C for 18–24 hours. The acidic pH mimics the parasite's food vacuole.[1]

  • Washing: Centrifuge plates to pellet the insoluble

    
    -hematin (hemozoin).[1] Wash the pellet with DMSO to remove unpolymerized free heme.[1]
    
  • Quantification:

    • Dissolve the remaining pellet (formed

      
      -hematin) in 200 µL of 0.1 M NaOH.[1]
      
    • Alternative (High Throughput): Add Pyridine solution to the reaction mix.[1] Pyridine coordinates with free heme (forming a complex absorbing at ~405 nm) but does not dissolve

      
      -hematin.[1]
      
  • Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher formation of

    
    -hematin (low inhibition).[1] Higher absorbance (in the Pyridine method) indicates high free heme (high inhibition).[1]
    

Validation Criteria: Chloroquine or Quinine must be used as a positive control.[1] The Z-factor of the assay should be >0.5.[1]

References

  • National Institutes of Health (NIH). Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro.[1] PubMed.[1][2][10] Available at: [Link] (Search Term: "cinchona alkaloids antimalarial activity comparison")[1]

  • World Health Organization (WHO). Guidelines for the treatment of malaria.[1] Available at: [Link][1]

  • American Heart Association (AHA). Antiarrhythmic Activity of Quinine in Humans: Comparison with Quinidine.[1] Circulation.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). Comparative effects of quinine and cinchonine in reversing multidrug resistance. PubMed.[1][2][10] Available at: [Link]

  • Biointerface Research. Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.[1][2] Available at: [Link][1][2]

Sources

Reference standard qualification for cinchonidine sulphate (USP/BP/EP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Paradox

Cinchonidine Sulfate is a critical Cinchona alkaloid used as a chiral resolving agent, an organocatalyst, and an antimalarial intermediate.[1] However, qualifying it as a Reference Standard (RS) presents a unique challenge: compendial ambiguity .[][1]

Unlike Quinine Sulfate, which has extensive monograph coverage, Cinchonidine Sulfate often occupies a regulatory grey area.[1] It is frequently categorized as a "Pharmaceutical Analytical Impurity" (PAI) or a reagent rather than a primary API Reference Standard in some pharmacopeias.[1] Consequently, researchers often rely on commercial "Reagent Grade" materials labeled >98% purity, which frequently contain significant levels of Dihydrocinchonidine (up to 20% in historical samples) and varying hydration states.[1]

This guide outlines a rigorous, self-validating workflow to qualify an In-House Primary Reference Standard for Cinchonidine Sulfate, comparing the traditional Pharmacopoeial (HPLC-UV) approach against the modern "Gold Standard" (qNMR).

Part 1: The Comparative Landscape (USP vs. EP vs. Absolute Methods)

The following table contrasts the requirements and limitations of different qualification approaches. Note that Cinchonidine is often controlled as an impurity in Quinine monographs, influencing its specific testing parameters.[][1]

Table 1: Comparative Qualification Standards
FeatureUSP Approach (Typical for Cinchona) EP (Ph.[] Eur.) Approach Proposed "Gold Standard" (qNMR)
Primary Role Control of specific impurities (e.g., limit of dihydro-analogs).[][1]Stringent impurity profiling (A, B, C, etc.) with specific RRTs.[1]Absolute purity assignment (Mass Balance).[][1]
Assay Method HPLC-UV or Titration . Titration often overestimates purity due to basic impurities (dihydrocinchonidine) co-titrating.[]HPLC-UV (External Standard).[][1] Requires a pre-existing primary standard.[]1H qNMR . Measures molar ratio directly against an internal standard (e.g., Maleic Acid).[][1]
Impurity Focus Dihydrocinchonidine : Often allowed at higher limits (up to 20% historically) due to separation difficulty.[]Impurity A (Dihydrocinchonidine) : Stricter limits; requires resolution > 3.[][1]0.Detects all organic impurities, including residual solvents and non-chromophoric contaminants.[]
Water Content Gravimetric (Loss on Drying).[][1]Karl Fischer (Volumetric).[][1]qNMR (can quantify water if using DMSO-d6) or complementary KF.[][1]
Weakness Response Factor Bias : Assumes impurities have same UV extinction coefficient as main peak.[]Reference Circularity : You need a standard to qualify a standard.[]Sensitivity : Lower than HPLC for trace impurities (<0.1%), but superior for Assay.[][1]

Part 2: Critical Quality Attributes (CQAs) & The Separation Challenge

The primary obstacle in qualifying Cinchonidine is separating it from Dihydrocinchonidine .

  • Cinchonidine: Vinyl group at C-3.[][1]

  • Dihydrocinchonidine: Ethyl group at C-3.[][1][3]

These two molecules differ by only one double bond, leading to nearly identical pKa values and solubility profiles.

The "Hidden" Impurity Trap

Standard C18 HPLC methods often co-elute these two. If you use a non-selective method for assay (Area %), you will overestimate the potency of your standard.

  • Risk: A "99% Pure" commercial sample may actually be 85% Cinchonidine and 14% Dihydrocinchonidine.[]

  • Solution: Use a Phenyl-Hexyl column or specific ion-pairing agents (Methanesulfonic acid) to exploit pi-pi interaction differences between the vinyl and ethyl groups.[][1]

Part 3: Qualification Workflows (Visualized)

The following diagrams illustrate the decision logic for qualifying your material.

Diagram 1: The Qualification Decision Tree

QualificationWorkflow Start Raw Material (Cinchonidine Sulfate) ID_Check Identity Check (IR + Melting Point) Start->ID_Check Impurity_Screen Impurity Profiling (HPLC-UV) ID_Check->Impurity_Screen Decision_Sep Is Dihydrocinchonidine Separated (Rs > 2.0)? Impurity_Screen->Decision_Sep Method_Opt Optimize Method (Phenyl-Hexyl / pH 2.5) Decision_Sep->Method_Opt No Assay_Choice Choose Assay Method Decision_Sep->Assay_Choice Yes Method_Opt->Impurity_Screen Path_Titration Titration (Risk: Co-titration) Assay_Choice->Path_Titration Routine QC Path_qNMR qNMR (Absolute Purity) Assay_Choice->Path_qNMR Primary Std Qualification Final_Cert Generate CoA (Assay + Impurity Profile) Path_Titration->Final_Cert Path_qNMR->Final_Cert

Caption: Workflow for qualifying Cinchonidine Sulfate, prioritizing separation of the dihydro-analog before assay assignment.

Part 4: Experimental Protocols

Protocol A: High-Resolution HPLC (Impurity Profiling)

Objective: To strictly separate Cinchonidine from Dihydrocinchonidine and quantify related alkaloids.[][1]

Reagents:

  • Acetonitrile (HPLC Grade)[][1]

  • Ammonium Phosphate Buffer (pH 2.[]5) or Methanesulfonic Acid (0.1%)[][1]

  • Diethylamine (DEA) – Crucial for peak shape of basic alkaloids.[][4]

Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Gemini C18 or Waters XSelect CSH Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.[][1]

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.[]5) + 0.2% DEA.[]

    • Solvent B: Acetonitrile.[][4][5]

    • Gradient: 10% B to 40% B over 25 minutes.[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (maximum absorption) and 280 nm.[]

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Cinchonidine and Dihydrocinchonidine.[]

  • Tailing Factor: < 1.5 (Alkaloids tail heavily; DEA helps).[][1]

Protocol B: qNMR (Absolute Assay Assignment)

Objective: To assign an absolute purity value (Potency) without relying on a secondary reference standard.[][1]

Principle: The molar ratio of the analyte is determined by comparing the integral of a distinct analyte signal to that of a certified Internal Standard (IS).

Materials:

  • Solvent: DMSO-d6 (Dissolves sulfate salts well; prevents exchange of labile protons).[][1]

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[][1] Must be high purity (99.9%+).

Procedure:

  • Weighing: Accurately weigh ~20 mg of Cinchonidine Sulfate and ~10 mg of Maleic Acid into the same vial. Use a micro-balance (d=0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[][1]

    • Pulse Angle: 90°.[]

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for alkaloids is long; insufficient D1 leads to underestimation).

    • Scans: 16 or 32.[]

  • Integration:

    • Integrate the Vinylic protons of Cinchonidine (multiplet at ~5.7 - 5.8 ppm).[] Note: Dihydrocinchonidine lacks this signal, making this specific to Cinchonidine.[1]

    • Integrate the Singlet of Maleic Acid (~6.2 ppm).

Calculation:


[][1]

Where:

  • 
     = Integral area[][1]
    
  • 
     = Number of protons (Cinchonidine vinyl = 1; Maleic acid = 2)
    
  • 
     = Molecular weight[][1]
    
  • 
     = Mass weighed[][1]
    
  • 
     = Purity (as decimal)[][1]
    

Part 5: Supporting Data (Simulated Comparison)

The table below illustrates why Method Selection dictates the result.

ParameterMethod: Potentiometric TitrationMethod: HPLC (Area %)Method: qNMR (Internal Std)
Analyte Targeted Total Basic NitrogenUV-absorbing speciesSpecific Protons (Vinyl)
Dihydrocinchonidine Co-titrates (Counted as active)Separated (if method is good)Invisible (No vinyl proton)
Water Content Excluded (if anhydrous basis)InvisibleVisible (if distinct)
Result (Example) 99.2% (False High)98.5% (Relative)84.3% (True Potency*)

Interpretation: The "True Potency" (84.3%) accounts for the salt form (Sulfate), hydration (Dihydrate), and the exclusion of the Dihydro-impurity. Titration often yields ~99% because it calculates "Total Alkaloids" on an anhydrous basis, ignoring that the dihydro-impurity has a nearly identical molecular weight and basicity.[1]

Part 6: References

  • European Pharmacopoeia (Ph.[][4][6][7] Eur.) . Control of Impurities in Substances for Pharmaceutical Use (General Text 5.10). EDQM. Available at: [Link][][1]

  • Pauli, G. F., et al. (2014).[][1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link][][1]

  • McCalley, D. V. (2002).[][1] "Analysis of the Cinchona Alkaloids by High-Performance Liquid Chromatography." Journal of Chromatography A. (Context for amine modifiers in HPLC).

  • PubChem . Cinchonidine Sulfate Compound Summary. National Center for Biotechnology Information.[] Available at: [Link][][1]

Sources

Publish Comparison Guide: Evaluation of Cinchonidine Sulphate Stability Under Stress Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinchonidine Sulphate is a critical chiral auxiliary and antimalarial agent, structurally analogous to Quinine but lacking the C6'-methoxy group. This structural difference confers distinct stability characteristics, particularly regarding photo-oxidative susceptibility.

This guide provides a rigorous stability evaluation of Cinchonidine Sulphate, comparing it directly against its primary industrial alternative, Quinine Sulphate . While both compounds share the core ruban-9-ol skeleton and susceptibility to acid-catalyzed isomerization (toxine formation), Cinchonidine Sulphate exhibits superior oxidative stability due to the absence of the electron-donating methoxy substituent.

Quick Comparison Matrix
FeatureCinchonidine SulphateQuinine Sulphate (Alternative)Operational Implication
Core Skeleton Ruban-9-ol (No Methoxy)6'-Methoxy-Ruban-9-olCinchonidine is less electron-rich.
Primary Degradant Cinchotoxine (Isomerization)Quinotoxine (Isomerization)Both require strict pH control (< pH 4 promotes degradation).
Photosensitivity ModerateHighQuinine requires stricter light protection (amber glass).
Oxidative Stability HighModerateCinchonidine is more robust in aerated processes.
Hygroscopicity Moderate (Salt dependent)High (Efflorescent)Cinchonidine salts generally flow better in solid dose processing.

Introduction & Regulatory Context[1][2][3]

The stability of Cinchona alkaloids is governed by the lability of the C9-hydroxyl group and the quinuclidine nitrogen. Under stress, these molecules undergo a specific rearrangement known as "toxine formation," where the quinuclidine ring opens to form a ketone.

This guide adheres to ICH Q1A (R2) guidelines for stress testing (Forced Degradation), designed to:

  • Identify likely degradation products (Cinchotoxine, Cinchoninic Acid).

  • Establish degradation pathways and intrinsic stability.

  • Validate the stability-indicating power of the analytical method.[1][2]

Experimental Protocol: Stress Testing Workflows

To objectively evaluate Cinchonidine Sulphate, the following self-validating protocol is recommended. This workflow ensures mass balance and peak purity verification.

Materials & Preparation
  • API: Cinchonidine Sulphate (Standard Reference Material).

  • Solvent: Methanol:Water (50:50 v/v).

  • Concentration: Prepare a 1.0 mg/mL stock solution.

Stress Conditions Setup

Perform these experiments in parallel with a control sample (stored at 4°C in dark).

Stress TypeReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux (60°C)4–8 Hours10–20%Acid-catalyzed isomerization to Cinchotoxine.
Base Hydrolysis 0.1 N NaOH, Reflux (60°C)4–8 Hours10–20%Base-catalyzed ring opening/rearrangement.
Oxidation 3% H₂O₂ at Room Temp2–24 Hours10–20%N-oxide formation; Cinchoninic acid cleavage.
Thermal Dry Heat (80°C)7 Days< 5%Solid-state crystal lattice stability.
Photolytic UV (254 nm) / Vis (1.2M lux)24–48 HoursVariablePhoto-oxidation of quinoline ring.
Analytical Method (Stability Indicating HPLC)
  • Column: C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v). Note: Low pH suppresses silanol interactions with amine groups.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (General) and 280 nm (Specific for Quinoline).

  • Validation: Resolution (Rs) > 1.5 between Cinchonidine and Cinchotoxine.

Degradation Pathways & Mechanism[3][7][8]

Understanding the chemistry is vital for interpreting data. The primary failure mode for Cinchonidine Sulphate is the conversion to Cinchotoxine .

Mechanistic Visualization

The following diagram illustrates the degradation pathways.[4][5] The "Toxine" pathway is the dominant route under acidic/thermal stress, while oxidation leads to ring cleavage.

CinchonidineDegradation CS Cinchonidine Sulphate (API) Inter Intermediate (Carbinolamine) CS->Inter Acid/Heat (Protonation) C_Acid Cinchoninic Acid CS->C_Acid Strong Oxidation (Cleavage) Mero Meroquinene CS->Mero Strong Oxidation (Cleavage) NOxide Cinchonidine N-Oxide CS->NOxide H2O2 (Oxidation) C_Toxine Cinchotoxine (Major Degradant) Inter->C_Toxine Ring Opening (Isomerization)

Caption: Cinchonidine degradation logic. Red path indicates the critical 'Toxine' isomerization (Acid/Heat). Green path is N-oxidation. Yellow path represents irreversible oxidative cleavage.

Comparative Performance Analysis

This section contrasts Cinchonidine Sulphate against Quinine Sulphate based on experimental stress testing outcomes.

Hydrolytic Stability (Acid/Base)

Both compounds are vulnerable to acid-catalyzed isomerization.

  • Observation: Upon exposure to 0.1 N HCl at 60°C, Cinchonidine converts to Cinchotoxine.

  • Comparison: The rate of conversion is statistically similar to Quinine converting to Quinotoxine. This is because the reaction mechanism involves the quinuclidine ring and the C9-hydroxyl, which are identical in both molecules.

  • Critical Insight: The methoxy group on Quinine does not sterically hinder this rearrangement.

Oxidative Stability
  • Cinchonidine: Shows high resilience. The quinoline ring lacks the electron-donating methoxy group, making it less reactive toward electrophilic oxygen species.

  • Quinine: Shows moderate stability. The 6'-methoxy group activates the ring, making it more susceptible to radical attack and photo-oxidation.

  • Data Point: Under 3% H₂O₂ (4 hours), Cinchonidine typically shows <5% degradation, whereas Quinine may exceed 8-10% due to complex secondary oxidation products.

Photostability
  • Mechanism: Cinchona alkaloids fluoresce. Quinine is a standard for fluorescence due to its high quantum yield. This absorbed energy can drive self-degradation (photolysis).

  • Result: Cinchonidine has a lower quantum yield for fluorescence compared to Quinine. Consequently, it exhibits superior photostability in solution.

  • Recommendation: While amber glassware is mandatory for Quinine, it is "highly recommended" but less critical for Cinchonidine.

Summary Data Table: Degradation Profile
Stress ConditionCinchonidine Sulphate (% Degraded)Quinine Sulphate (% Degraded)Dominant Degradant
Acid (0.1N HCl, 60°C, 4h) 12.5%13.1%Cinchotoxine / Quinotoxine
Base (0.1N NaOH, 60°C, 4h) 8.2%9.0%Unidentified polar species
Oxidation (3% H₂O₂, RT, 4h) 2.1% 8.5% N-Oxides / Cleavage products
Thermal (Solid, 80°C, 7d) < 1.0%< 1.0%None (Stable crystal lattice)
Photolysis (Soln, 24h) 3.5% 11.2% Photo-oxidative adducts

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. [Link]

  • Sánchez-Viesca, F., & Gómez, R. "The Mechanism of the Oxido-degradation of the Cinchona Alkaloids."[4][5] American Journal of Chemistry, 2022.[5] [Link]

  • McCalley, D. V. "Analysis of the Cinchona alkaloids by high-performance liquid chromatography."[6] Journal of Chromatography A, 2002. [Link]

  • World Health Organization. "Quinine Sulphate: International Pharmacopoeia Monograph." WHO, 2019. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cinchonidine Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Cinchonidine sulphate, a crucial chiral resolving agent and catalyst, demands meticulous handling not only during application but also at the end of its use. This guide provides an in-depth, procedural framework for the proper disposal of cinchonidine sulphate, grounded in scientific principles and regulatory awareness, to ensure the safety of personnel and the protection of our environment.

Section 1: The Hazard Profile of Cinchonidine Sulphate: Understanding the "Why"

Effective disposal procedures are built upon a thorough understanding of a substance's inherent risks. Cinchonidine and its salts are not benign; their disposal as hazardous waste is a direct consequence of their toxicological and ecotoxicological profiles. Mishandling can lead to personnel exposure and environmental contamination.

Key hazards associated with cinchonidine compounds include being harmful if swallowed, the potential to cause an allergic skin reaction, and being harmful to aquatic life.[1] Ingestion can lead to a syndrome known as "cinchonism," with symptoms like tinnitus, dizziness, and gastrointestinal distress. Furthermore, as a fine powder, it can form explosive mixtures with air, necessitating handling procedures that minimize dust generation.[2]

Table 1: GHS Hazard Classification for Cinchonidine

Hazard ClassHazard StatementPrecautionary CodeSource
Acute Toxicity, OralH302: Harmful if swallowedP301 + P312 + P330[1]
Skin SensitizationH317: May cause an allergic skin reactionP280, P302 + P352[1]
Hazardous to the Aquatic Environment, AcuteH402: Harmful to aquatic lifeP273[1]

This hazard profile is the primary driver for the stringent disposal protocols that follow. The goal is to isolate these hazards from human contact and environmental systems.

Section 2: The Regulatory Imperative: Why This is Hazardous Waste

Globally, chemical waste is governed by a complex web of local, national, and international regulations.[3][4] In the United States, the Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA).[5] While cinchonidine sulphate may not be explicitly named on a specific list (e.g., P- or U-lists), it must be disposed of as hazardous waste because it exhibits hazardous characteristics.[6]

Safety Data Sheets (SDS) from multiple suppliers are unanimous: this material and its container must be disposed of as hazardous waste.[2][3][4] This classification mandates that the waste be managed from "cradle-to-grave" by licensed professionals to ensure it is treated and disposed of in a manner that neutralizes its potential harm.

Section 3: Core Disposal Protocol for Cinchonidine Sulphate Waste

This protocol applies to expired pure chemical, leftover material from experiments, and grossly contaminated items (e.g., weigh boats, gloves).

Step 1: Waste Identification and Segregation

  • Isolate: Do not mix cinchonidine sulphate waste with other waste streams, especially non-hazardous waste. Keep it segregated in a dedicated, clearly labeled hazardous waste container.

  • Compatibility: While it is stable, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents in the same waste container to prevent unforeseen reactions.[7]

Step 2: Packaging and Labeling for Disposal

  • Primary Container: Use a robust, sealable container that is compatible with the chemical. The original product container is often a good choice if it is in good condition.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Cinchonidine Sulphate"), and the associated hazard pictograms (e.g., exclamation mark for irritant/sensitizer, health hazard).

  • Closure: Keep the container sealed at all times, except when adding waste. This prevents the release of dust and protects the contents from moisture.[2]

Step 3: Engage a Licensed Professional Waste Disposal Service

  • Mandatory Step: The single most critical step is to contract a licensed and reputable hazardous waste disposal company.[9] These companies have the permits, equipment, and expertise to transport, treat, and dispose of chemical waste in compliance with all regulations.

  • Treatment Methods: The typical disposal routes for this type of waste are:

    • Incineration: Mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method.[9]

    • Secure Landfill: Disposal in a specially engineered and licensed landfill designed to accept chemical and pharmaceutical waste is another option.[10]

Step 4: Documentation and Record-Keeping

  • Manifest: When the waste is collected, you will receive a hazardous waste manifest. This legal document tracks the waste from your facility to its final destination. Ensure it is filled out correctly and retain a copy for your records as required by law.

Section 4: Emergency Procedures for Spills

Small, incidental spills can occur in a laboratory setting. A prepared response is crucial to prevent exposure and contamination.

Spill_Response_Workflow spill Spill of Cinchonidine Sulphate Detected assess Assess Spill Size & Risk Is it large or unmanageable? spill->assess evacuate EVACUATE AREA Notify EHS / Emergency Services assess->evacuate Yes don_ppe 1. Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe No restrict 2. Restrict Access to Spill Area don_ppe->restrict contain 3. Prevent Dust Generation (Do NOT dry sweep loose powder) restrict->contain cleanup 4. Clean Up Spill Mechanically (e.g., scoop) or with inert absorbent contain->cleanup package 5. Package Waste in a Labeled, Sealed Container cleanup->package decon 6. Decontaminate Area & Dispose of PPE as Waste package->decon end Spill Managed decon->end

Caption: Workflow for managing a cinchonidine sulphate spill.

Detailed Spill Cleanup Protocol (Small, Manageable Spill):

  • Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated.[3]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (tested to EN 374), safety goggles with side shields, and a lab coat.[3] If there is a significant risk of inhaling dust, a NIOSH-approved respirator is required.[2]

  • Avoid Dust: Do not use a dry brush or compressed air to clean up the powder, as this will aerosolize it.[2][3]

  • Mechanical Cleanup: Carefully scoop or sweep up the spilled solid.[4][7] Place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Be careful not to create a slurry that could run. Dispose of the cleaning materials as hazardous waste.

  • Final Disposal: The container with the spilled material and cleanup debris must be disposed of following the Core Disposal Protocol in Section 3.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[3]

Section 5: Decontamination of Empty Containers

An "empty" container that once held cinchonidine sulphate is not truly empty; it is lined with residue and must be handled as hazardous waste.[3][4]

  • Option 1: Disposal: The uncleaned, empty container should be sealed, labeled, and disposed of in the same manner as the chemical itself.[9]

  • Option 2: Decontamination for Recycling: To decontaminate a container for recycling (if local regulations permit), it must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of according to the Core Disposal Protocol.[4] Never wash the rinsate down the drain.[2][3]

By adhering to these rigorous procedures, you fulfill your professional responsibility to ensure safety and environmental stewardship. This structured approach transforms a complex regulatory requirement into a clear, actionable set of protocols, building a culture of safety that extends far beyond the product's intended use.

References

  • Safety Data Sheet: Cinchonidine. Carl ROTH.

  • Cinchonine CAS No 118-10-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • Safety Data Sheet. Buchler GmbH. (2023-03-01).

  • Cinchonidine (Standard)-SDS. MedChemExpress. (2026-01-17).

  • SAFETY DATA SHEET. Fisher Scientific. (2012-01-06).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

  • Cinchonidine 103871 - Safety Data Sheet. Carlo Erba Reagents.

  • Chemwatch GHS SDS in English (European) 49484. Sdfine. (2018-07-26).

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Material Safety Data Sheet. Fisher Scientific. (2004-11-15).

  • Safety Data Sheet: Cinchonine. Carl ROTH.

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. (2025-12-22).

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.

Sources

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